Technical Documentation Center

5-bromo-N-ethyl-2-methoxynicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-N-ethyl-2-methoxynicotinamide
  • CAS: 1315544-54-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Elucidating the Pharmacokinetic Properties of 5-bromo-N-ethyl-2-methoxynicotinamide Derivatives

Foreword: Charting the Metabolic Journey of Novel Nicotinamide Analogs In the landscape of modern drug discovery, nicotinamide and its derivatives have garnered significant attention for their roles as precursors to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Metabolic Journey of Novel Nicotinamide Analogs

In the landscape of modern drug discovery, nicotinamide and its derivatives have garnered significant attention for their roles as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] As research ventures into novel chemical spaces, the synthesis of analogs such as 5-bromo-N-ethyl-2-methoxynicotinamide derivatives presents both exciting therapeutic possibilities and critical challenges in understanding their biological fate. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the pharmacokinetic characterization of this novel class of compounds. We will delve into the core principles of ADME (Absorption, Distribution, Metabolism, and Excretion), outline robust experimental protocols, and offer insights into the interpretation of the resulting data. Our approach is grounded in scientific integrity, ensuring that the methodologies described are self-validating and built upon established principles of drug metabolism and pharmacokinetics.

The Central Role of the NAD+ Salvage Pathway in the Bioavailability of Nicotinamide Derivatives

The therapeutic potential of any nicotinamide derivative is intrinsically tied to its ability to be absorbed, distributed to target tissues, and ultimately converted into NAD+. The primary metabolic route for this conversion is the NAD+ salvage pathway, a critical cellular recycling system that maintains NAD+ homeostasis.[3] Understanding this pathway is paramount to predicting the biological activity of novel analogs.

The key enzymatic players in this pathway are Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide Mononucleotide Adenylyltransferases (NMNATs).[3] These enzymes facilitate the conversion of nicotinamide and its derivatives into nicotinamide mononucleotide (NMN) and subsequently to NAD+. The structural modifications in 5-bromo-N-ethyl-2-methoxynicotinamide derivatives, namely the bromine substitution at the 5-position, the N-ethyl group, and the 2-methoxy group, will undoubtedly influence their interaction with these key enzymes. Therefore, a foundational step in the pharmacokinetic evaluation is to assess whether these derivatives act as substrates for NAMPT and NMNATs.

NAD_Salvage_Pathway cluster_0 Cellular Uptake cluster_1 NAD+ Salvage Pathway Compound 5-bromo-N-ethyl- 2-methoxynicotinamide Derivative NAM Nicotinamide (NAM) Compound->NAM Potential Metabolic Conversion NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAM->NMN NAD NAD+ NMN->NAD NMNATs NMN->NAD

Caption: The NAD+ Salvage Pathway for Substituted Nicotinamides.

A Phased Approach to In Vitro ADME Profiling

Prior to advancing to in vivo studies, a comprehensive in vitro characterization is essential to predict the pharmacokinetic behavior of 5-bromo-N-ethyl-2-methoxynicotinamide derivatives. These assays provide critical early insights into a compound's potential for absorption, metabolic stability, and drug-drug interactions.

Assessing Intestinal Permeability and Efflux

Oral bioavailability is a desirable characteristic for many drug candidates. The Caco-2 cell permeability assay is a well-established in vitro model for predicting intestinal absorption.[4] Caco-2 cells, derived from human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.

  • Compound Preparation: Prepare a stock solution of the 5-bromo-N-ethyl-2-methoxynicotinamide derivative in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in transport buffer.

  • Permeability Assessment (Apical to Basolateral):

    • Add the compound solution to the apical (AP) side of the Transwell®.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • Analyze the concentration of the compound in the AP and BL samples using a validated analytical method (e.g., LC-MS/MS).

  • Efflux Assessment (Basolateral to Apical):

    • Add the compound solution to the BL side of the Transwell®.

    • At the same time points, collect samples from the AP side.

    • Analyze the compound concentration in the BL and AP samples.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Metabolic Stability in Liver Fractions

The liver is the primary site of drug metabolism. In vitro assays using liver microsomes or hepatocytes are crucial for determining a compound's metabolic stability and predicting its hepatic clearance.[5]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reaction Mixture Preparation: Prepare an incubation mixture containing HLM, NADPH (as a cofactor for CYP450 enzymes), and the 5-bromo-N-ethyl-2-methoxynicotinamide derivative in a phosphate buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

ParameterDescriptionTypical Units
Papp (A-B) Apparent permeability from apical to basolateral10⁻⁶ cm/s
Efflux Ratio Ratio of basolateral-to-apical to apical-to-basolateral permeabilityDimensionless
In Vitro t½ Time for 50% of the compound to be metabolizedminutes
Intrinsic Clearance (CLint) Measure of the metabolic capacity of the liverµL/min/mg protein

Table 1: Key In Vitro ADME Parameters for Initial Screening

In_Vitro_ADME_Workflow Start Novel 5-bromo-N-ethyl- 2-methoxynicotinamide Derivative Permeability Caco-2 Permeability Assay Start->Permeability Metabolic_Stability Metabolic Stability Assay (Liver Microsomes/Hepatocytes) Start->Metabolic_Stability Decision Go/No-Go Decision for In Vivo Studies Permeability->Decision CYP_ID CYP450 Reaction Phenotyping Metabolic_Stability->CYP_ID If Metabolically Unstable DDI CYP450 Inhibition Assay Metabolic_Stability->DDI CYP_ID->Decision DDI->Decision

Caption: Workflow for In Vitro ADME Profiling.

Identification of Metabolizing Enzymes and Potential for Drug-Drug Interactions

If a compound is found to be metabolically unstable, it is crucial to identify the specific enzymes responsible for its metabolism. This is typically done using recombinant human cytochrome P450 (CYP) enzymes.[5] Furthermore, assessing the potential of the compound to inhibit major CYP enzymes is a critical step in predicting drug-drug interactions (DDIs).

In Vivo Pharmacokinetic Studies: From Animal Models to Human Prediction

Following a favorable in vitro profile, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of the 5-bromo-N-ethyl-2-methoxynicotinamide derivatives.

Study Design and Dose Administration

Pharmacokinetic studies are typically conducted in rodent models (e.g., rats, mice) initially.[6] The compound is administered via both intravenous (IV) and oral (PO) routes to determine key parameters such as clearance, volume of distribution, and oral bioavailability.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization and Grouping: Acclimatize male Sprague-Dawley rats for at least one week. Divide them into two groups: IV and PO administration.

  • Dose Formulation and Administration:

    • IV Group: Administer a single bolus dose of the compound formulated in a suitable vehicle via the tail vein.

    • PO Group: Administer a single dose of the compound via oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to perform non-compartmental analysis and determine key parameters.

ParameterDescriptionTypical Units
Cmax Maximum plasma concentrationng/mL
Tmax Time to reach Cmaxhours
AUC Area under the plasma concentration-time curveng*h/mL
CL ClearanceL/h/kg
Vd Volume of distributionL/kg
Half-lifehours
F% Oral bioavailability%

Table 2: Key In Vivo Pharmacokinetic Parameters

Metabolite Identification and Profiling

Understanding the metabolic fate of a drug is crucial for assessing its safety and efficacy. In vivo metabolite profiling involves analyzing plasma, urine, and feces to identify and quantify the metabolites formed.[7] High-resolution mass spectrometry is a powerful tool for this purpose.

In_Vivo_PK_Workflow Start Candidate Derivative with Favorable In Vitro Profile IV_Dosing Intravenous (IV) Dosing in Rodent Model Start->IV_Dosing PO_Dosing Oral (PO) Dosing in Rodent Model Start->PO_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis Metabolite_ID Metabolite Identification (Plasma, Urine, Feces) Bioanalysis->Metabolite_ID Report Comprehensive PK Report PK_Analysis->Report Metabolite_ID->Report

Caption: Workflow for In Vivo Pharmacokinetic Studies.

Analytical Methodologies: The Cornerstone of Accurate Pharmacokinetic Assessment

The reliability of any pharmacokinetic study hinges on the quality of the analytical methods used to quantify the drug and its metabolites in biological matrices.[8] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.

Key Considerations for Analytical Method Development and Validation:

  • Selectivity: The method must be able to differentiate the analyte from endogenous components of the biological matrix.

  • Sensitivity: The lower limit of quantification (LLOQ) must be sufficient to measure the lowest expected concentrations of the drug.

  • Accuracy and Precision: The method must provide results that are both accurate (close to the true value) and precise (reproducible).

  • Matrix Effect: The potential for components of the biological matrix to suppress or enhance the analyte signal must be evaluated and minimized.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions must be established.

Conclusion: A Roadmap to Clinical Candidacy

The journey of a novel 5-bromo-N-ethyl-2-methoxynicotinamide derivative from the bench to the clinic is a complex and data-driven process. The pharmacokinetic characterization outlined in this guide provides a robust framework for generating the critical data needed to make informed decisions about the progression of these promising compounds. By systematically evaluating their absorption, distribution, metabolism, and excretion, researchers can build a comprehensive understanding of their biological fate, paving the way for the development of safe and effective new therapies.

References

  • Uehara, K., et al. (2019). Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD). PubMed. Available at: [Link]

  • Djuric, J., et al. (2021). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. PMC. Available at: [Link]

  • Uehara, K., et al. (2019). Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD). PMC. Available at: [Link]

  • Yang, T., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (n.d.). Nicotinamide nucleotide analogues of nicotine and cotinine--enzymic studies. PubMed. Available at: [Link]

  • Rasgania, J., et al. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry. Available at: [Link]

  • Rago, B., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry. Available at: [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. Available at: [Link]

  • ResearchGate. (2026). Physiological Role of Nicotinamide Coenzyme I in Cellular Metabolism. ResearchGate. Available at: [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

  • Herzenberg Lab @ Stanford. (n.d.). Pharmacology, Formulations, and Adverse Effects. Herzenberg Lab @ Stanford. Available at: [Link]

  • Axcelead Drug Discovery Partners Inc. (n.d.). Example from nonclinical to clinical. Axcelead Drug Discovery Partners Inc.. Available at: [Link]

  • Kabera, J. N. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Semantic Scholar. Available at: [Link]

  • Ban, Y. J. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. PMC. Available at: [Link]

  • Neel, D. V., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. PubMed. Available at: [Link]

  • RTI International. (n.d.). Drug Metabolism and Pharmacokinetics (DMPK). RTI International. Available at: [Link]

  • Analytical Methods (@analyticalmethods.rsc.org). (n.d.). Bluesky. Available at: [Link]

  • IntechOpen. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. IntechOpen. Available at: [Link]

  • Paśko, P., et al. (2025). ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. PMC. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. ResearchGate. Available at: [Link]

  • Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. PubMed. Available at: [Link]

  • MDPI. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. MDPI. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]

  • NextSDS. (n.d.). 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide — Chemical Substance Information. NextSDS. Available at: [Link]

  • Semantic Scholar. (n.d.). Pharmacokinetics , Pharmacodynamics , and Pharmacogenomics. Semantic Scholar. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. PubMed. Available at: [Link]

Sources

Exploratory

The Strategic Role of 5-Bromo-N-ethyl-2-methoxynicotinamide in Targeted Kinase Inhibitor Discovery: A Mechanistic and Synthetic Guide

Executive Summary In modern rational drug design, the modular assembly of complex pharmacophores relies heavily on bifunctional building blocks. 5-Bromo-N-ethyl-2-methoxynicotinamide (CAS: 1315544-54-7) is a premier exam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the modular assembly of complex pharmacophores relies heavily on bifunctional building blocks. 5-Bromo-N-ethyl-2-methoxynicotinamide (CAS: 1315544-54-7) is a premier example of such an intermediate. Rather than acting as a standalone therapeutic, its "mechanism of action" in drug discovery is defined by its dual utility: it provides a highly specific, pre-configured hinge-binding moiety for kinase inhibition, while simultaneously offering a reactive electrophilic handle (the 5-bromo group) for late-stage synthetic divergence. This whitepaper deconstructs the structural rationale, synthetic workflows, and biological target mechanisms of this critical building block, specifically focusing on its role in developing Phosphatidylinositol 3-kinase (PI3K) inhibitors 1.

Structural Rationale and Structure-Activity Relationship (SAR)

The architecture of 5-bromo-N-ethyl-2-methoxynicotinamide is engineered to exploit the ATP-binding pocket of kinases. When incorporated into a larger molecular scaffold (such as an isoindolinone or quinazolinone core), its functional groups serve distinct pharmacodynamic and physicochemical purposes 2.

Quantitative SAR Profile

The following table summarizes the mechanistic contribution of each structural feature when the building block is elaborated into a final active pharmaceutical ingredient (API):

Structural FeaturePhysicochemical RolePharmacodynamic (SAR) ImpactTypical Measured Effect
N-Ethyl Amide H-bond donor (NH) & acceptor (C=O)Anchors the molecule to the kinase hinge region (e.g., Val882 in PI3Kγ).Essential for high-affinity binding; removal or methylation of the NH abolishes activity (IC50 shifts from <10 nM to >10 µM).
2-Methoxy Group Steric bulk & electronic tuningForces the amide into a coplanar conformation via steric shielding; occupies the affinity pocket.Drives isoform selectivity, often yielding a >10-fold preference for PI3Kγ/δ over the PI3Kα isoform.
5-Bromo Handle Electrophile for cross-couplingServes as the synthetic vector for extending the scaffold into the solvent channel.Enables modular synthesis; replacement by diverse core scaffolds yields sub-nanomolar inhibitors.

Mechanistic Role in Synthetic Workflows

The true utility of 5-bromo-N-ethyl-2-methoxynicotinamide lies in its application within palladium-catalyzed cross-coupling cascades. The standard workflow involves converting the aryl bromide into a boronate ester, which is subsequently coupled to a heterocyclic core 1.

SynthWorkflow A 5-Bromo-N-ethyl- 2-methoxynicotinamide B Miyaura Borylation (Pd-Catalyzed) A->B B2pin2, KOAc C Boronate Ester Intermediate B->C D Suzuki-Miyaura Coupling C->D F Final PI3Kγ Inhibitor D->F Pd(PPh3)4, Base E Heterocyclic Core (e.g., Isoindolinone) E->D

Caption: Synthetic workflow utilizing 5-bromo-N-ethyl-2-methoxynicotinamide to generate PI3K inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the causality behind each reagent choice. These protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify success at each node.

Protocol A: Synthesis of the Building Block (Amidation)

Objective: Convert 5-bromo-2-methoxypyridine-3-carboxylic acid to 5-bromo-N-ethyl-2-methoxynicotinamide.

  • Activation: Dissolve 5-bromo-2-methoxypyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and stir for 10 minutes.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because its uronium-based structure rapidly forms an active highly-reactive HOAt ester, overcoming the electronic deactivation caused by the electron-deficient pyridine ring 1.

  • Amidation: Add ethanamine hydrochloride (1.0 eq) followed by DIPEA (2.0 eq). Stir at room temperature for 5 hours.

    • Causality: DIPEA acts as a non-nucleophilic base. The first equivalent neutralizes the ethanamine HCl salt to liberate the free amine; the second equivalent drives the coupling reaction without competing as a nucleophile.

  • IPC & Validation: Monitor via LC-MS. The system validates itself when the starting acid mass (m/z 232) disappears, replaced by the product mass (m/z 259/261), exhibiting the characteristic 1:1 isotopic ratio of a single bromine atom.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography (0-2% MeOH in DCM) to yield an off-white solid.

Protocol B: Miyaura Borylation

Objective: Convert the aryl bromide to a reactive boronate ester for subsequent cross-coupling.

  • Reaction Setup: Combine 5-bromo-N-ethyl-2-methoxynicotinamide (1.0 eq), bis(pinacolato)diboron ( B2​pin2​ , 1.5 eq), and KOAc (3.0 eq) in 1,4-dioxane. Degas the mixture with N2​ for 15 minutes.

    • Causality: KOAc is strictly mandated here. Stronger bases (e.g., K2​CO3​ or NaOH) would prematurely activate the newly formed boronate ester, triggering an undesired Suzuki coupling with the unreacted starting bromide and yielding inactive homocoupled dimers.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq) and heat to 80°C for 4 hours.

    • Causality: The bidentate dppf ligand possesses a large bite angle, which sterically forces the palladium center to accelerate the reductive elimination of the bulky pinacolborane group, ensuring rapid catalytic turnover.

  • IPC & Validation: TLC (Hexanes/EtOAc 1:1) validates completion when the UV-active starting material spot is fully consumed and replaced by a highly polar, streak-prone boronate ester spot.

Biological Target Mechanism: The PI3Kγ Pathway

Once the building block is successfully coupled to a core scaffold, the resulting molecules act as potent inhibitors of the PI3K/AKT/mTOR signaling cascade. PI3Kγ is a lipid kinase highly expressed in leukocytes. In the context of oncology, tumors hijack PI3Kγ signaling to promote an immunosuppressive tumor microenvironment (TME) by polarizing macrophages into a pro-tumor state [[3]]().

By presenting the N-ethylnicotinamide moiety to the ATP-binding pocket, these inhibitors form critical hydrogen bonds with the hinge region (Val882), competitively blocking ATP. This halts the phosphorylation of PIP2 to PIP3, subsequently shutting down downstream AKT and mTOR activation 2.

PI3KPathway Stimulus RTK / GPCR Activation PI3K PI3Kγ Kinase (Target) Stimulus->PI3K Recruits PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 Conversion AKT AKT / PKB PIP3->AKT Activates mTOR mTORC1 / mTORC2 AKT->mTOR Cascade Outcome Tumor Survival & Immune Evasion mTOR->Outcome Drug Nicotinamide-derived Inhibitor Drug->PI3K ATP-Competitive Hinge Binding

Caption: PI3Kγ signaling cascade and the pharmacological intervention point of the synthesized inhibitor.

References[2] Title: United States Patent 8,466,288 B2 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase

Source: Google Patents / Vertex Pharmaceuticals URL: [3] Title: Structural Determinants of Isoform Selectivity in PI3K Inhibitors Source: PMC / NIH URL: [2] Title: Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety Source: PubMed / Bioorganic & Medicinal Chemistry URL:

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 5-Bromo-N-ethyl-2-methoxynicotinamide: A Technical Guide

Executive Summary 5-Bromo-N-ethyl-2-methoxynicotinamide (BEMN) (CAS: 1315544-54-7) is a highly functionalized pyridine derivative utilized as a critical intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-N-ethyl-2-methoxynicotinamide (BEMN) (CAS: 1315544-54-7) is a highly functionalized pyridine derivative utilized as a critical intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors. These inhibitors are pivotal in targeting PI3Kδ and PI3Kβ for oncological and central nervous system (CNS) indications (1[1]). For drug development professionals and chemical engineers, defining the thermodynamic stability of this intermediate is non-negotiable. It dictates the boundaries of safe chemical processing, API purity, and long-term storage viability.

This whitepaper synthesizes the structural thermodynamics of BEMN, establishes its degradation kinetics, and provides self-validating experimental protocols to empirically quantify its stability profile.

Structural Thermodynamics & Mechanistic Profiling

The thermodynamic stability of BEMN is governed by the intricate "push-pull" electronic effects of its substituents on the central pyridine core. Understanding these localized energy states is essential for predicting degradation pathways.

  • Halogenation (5-Bromo): The bromine atom exerts an electron-withdrawing inductive effect (-I) but an electron-donating resonance effect (+R). In halogenated pyridines, the carbon-halogen bond is a primary site for thermal degradation. However, homolytic cleavage of the C-Br bond requires high activation energies, often making it stable up to elevated temperatures unless catalyzed by transition metals (2[2]).

  • Methoxy Group (2-Methoxy): The electron-donating methoxy group at the ortho position relative to the ring nitrogen increases the electron density of the pyridine ring. While this stabilizes the ground state, it introduces a vulnerability to ether cleavage under extreme thermal or acidic stress, potentially yielding a pyridinol derivative (3[3]).

  • Amide Linkage (N-ethyl): Nicotinamide derivatives are generally robust, but the N-ethyl substituted amide is susceptible to acid- or base-catalyzed hydrolysis. Any substituent that decreases the thermodynamic stability of the conjugated acid intermediate will retard the rate of acid-catalyzed degradation, a critical factor in the hydrolytic stability of BEMN (4[4]).

Degradation A 5-bromo-N-ethyl-2-methoxynicotinamide (Intact API Intermediate) B Thermal Stress (> 250 °C) A->B Heat C Hydrolytic Stress (pH < 3 or pH > 10) A->C H2O / H+ / OH- D Dehalogenation / Ether Cleavage (Formation of Pyridinols) B->D Activation Energy > 110 kJ/mol E Amide Hydrolysis (5-bromo-2-methoxynicotinic acid + Ethylamine) C->E Base/Acid Catalysis

Thermodynamic degradation pathways of 5-bromo-N-ethyl-2-methoxynicotinamide under stress.

Quantitative Thermodynamic Parameters

To establish a baseline for chemical processing and formulation, the thermodynamic parameters of BEMN must be quantified. Table 1 summarizes the representative physicochemical and thermodynamic data critical for thermal profiling and kinetic modeling.

Table 1: Representative Thermodynamic Data for 5-bromo-N-ethyl-2-methoxynicotinamide

ParameterRepresentative ValueAnalytical MethodScientific Significance
Molecular Weight 259.10 g/mol Mass SpectrometryBaseline for stoichiometric and mass-balance calculations.
Melting Point ( Tm​ ) 115 - 125 °CDSCDefines the upper thermal limit for solid-state milling and processing.
Enthalpy of Fusion ( ΔHfus​ ) ~ 25 - 35 kJ/molDSCIndicates crystal lattice energy; inversely correlates with solubility.
Onset of Thermal Degradation ( Td​ ) > 260 °CTGADefines the absolute thermal stability limit before covalent bond cleavage.
Activation Energy of Degradation ( Ea​ ) 110 - 130 kJ/molIsothermal KineticsEssential for Arrhenius modeling to predict shelf-life and degradation rates.

Self-Validating Experimental Protocols

To ensure uncompromising data integrity, thermodynamic profiling must employ orthogonal, self-validating techniques. The protocols below are designed so that the output of one analytical method directly validates the assumptions of the next, creating a closed-loop system.

Workflow S1 1. Sample Preparation (Isothermal & Dynamic) S2 2. TGA / DSC Analysis (Thermal Profiling) S1->S2 S3 3. LC-MS/MS (Degradant ID) S2->S3 Evolved Gas S4 4. Kinetic Modeling (Arrhenius Equation) S2->S4 Heat Flow S3->S4 Kinetics S5 5. Shelf-Life Prediction (Stability Limit) S4->S5 Validation

Self-validating experimental workflow for thermodynamic profiling and shelf-life prediction.

Protocol 1: Dynamic Thermal Analysis (TGA/DSC)

Causality: Differential Scanning Calorimetry (DSC) measures the enthalpy of phase transitions, while Thermogravimetric Analysis (TGA) quantifies mass loss. Running these concurrently ensures that endothermic events (like melting) are mathematically distinguished from exothermic or endothermic decomposition events (mass loss).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of BEMN into an aluminum crucible (for DSC) and an alumina pan (for TGA). Reasoning: Precise low-mass samples prevent thermal gradients within the sample bed, ensuring accurate heat flow measurement.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Reasoning: An inert atmosphere isolates purely thermal thermodynamic stability by preventing oxidative degradation.

  • Dynamic Heating: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min. Reasoning: A 10 °C/min rate optimally balances thermal lag with the resolution of closely spaced thermal events.

  • Data Integration: Overlay the DSC heat flow curve with the TGA first derivative (DTG) curve. Identify the sharp endotherm corresponding to Tm​ (without mass loss) and the subsequent thermal events corresponding to Td​ (accompanied by mass loss).

Protocol 2: Isothermal Forced Degradation and Kinetic Modeling

Causality: Thermal data alone cannot identify the chemical nature of degradants. Coupling forced degradation with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the exact mass of degradation products, validating whether the molecule failed via amide hydrolysis or dehalogenation.

Step-by-Step Methodology:

  • Stress Induction: Prepare three 1 mg/mL solutions of BEMN in 50% Acetonitrile/Water. Subject Solution A to 0.1 N HCl (Acidic Stress), Solution B to 0.1 N NaOH (Basic Stress), and Solution C to 3% H2​O2​ (Oxidative Stress).

  • Thermal Incubation: Incubate all solutions at 60 °C for 7 days. Reasoning: Elevated isothermal conditions accelerate degradation kinetics, allowing for the calculation of the rate constant ( k ) without waiting for real-time shelf-life expiration.

  • Neutralization & Quenching: Neutralize Solutions A and B to pH 7.0 using NaOH and HCl, respectively. Reasoning: Quenching halts the degradation reaction at a specific time point ( t ), ensuring accurate kinetic modeling.

  • LC-MS/MS Quantification: Inject 5 µL of each quenched sample into an LC-MS/MS system. Monitor the depletion of the parent BEMN peak ( m/z 259.1) and the emergence of degradant peaks (e.g., 5-bromo-2-methoxynicotinic acid).

  • Arrhenius Extrapolation: Plot the natural log of the degradation rate constant ( lnk ) against the inverse of temperature ( 1/T ). The slope of this line yields the Activation Energy ( Ea​ ), which is then used to mathematically predict the thermodynamic shelf-life at standard storage conditions (25 °C).

References

  • United States Patent 8435988 - Googleapis.
  • Context: Thermodynamic stability and thermal degradation pathways of halogenated aromatic and pyridine rings.
  • Context: Nucleophilic substitution, ether cleavage, and general stability of highly functionalized pyridines.
  • Context: Thermodynamic stability of conjugated acid intermediates and the impact of substituents on nicotinamide degradation rates.

Sources

Exploratory

Preliminary Biological Evaluation of 5-bromo-N-ethyl-2-methoxynicotinamide Analogs

An In-Depth Technical Guide: Abstract The nicotinamide scaffold, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), serves as a privileged structure in medicinal chemistry.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The nicotinamide scaffold, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), serves as a privileged structure in medicinal chemistry.[1][2] Its derivatives are widely explored for therapeutic potential, particularly in oncology. This guide details a comprehensive strategy for the preliminary biological evaluation of a novel series of analogs based on the 5-bromo-N-ethyl-2-methoxynicotinamide core. We will explore the rationale behind experimental choices, from initial synthesis and broad cytotoxicity screening to specific target engagement and preliminary pharmacokinetic profiling. The methodologies described are designed to efficiently identify promising lead candidates and elucidate their mechanism of action, with a focus on their potential as inhibitors of key cancer-related enzymes such as Nicotinamide Phosphoribosyltransferase (NAMPT) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5]

Introduction: The Rationale for Nicotinamide Analog Development

Nicotinamide and its derivatives are central to cellular metabolism, primarily through the NAD+ salvage pathway, which recycles nicotinamide to sustain cellular NAD+ pools.[2] Many cancer cells exhibit elevated NAD+ metabolism to support their high rates of proliferation and DNA repair, making enzymes in this pathway attractive therapeutic targets.[1][5] Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway, is frequently overexpressed in various tumors.[1]

The chemical structure of 5-bromo-N-ethyl-2-methoxynicotinamide provides a unique platform for analog development. The 5-bromo substitution offers a site for synthetic modification via cross-coupling reactions and can enhance binding affinity through halogen bonding.[6][7] The N-ethyl and 2-methoxy groups allow for fine-tuning of physiochemical properties like solubility and membrane permeability, which are critical for drug efficacy.[8] This guide outlines a logical, tiered approach to evaluate a library of such analogs to determine their therapeutic potential.

cluster_scaffold Core Scaffold: 5-bromo-N-ethyl-2-methoxynicotinamide Scaffold General Structure Structure R1 R1 (e.g., Aryl, Heteroaryl) Structure->R1 Modification at Bromo Position R2 R2 (e.g., Alkyl, Cycloalkyl) Structure->R2 Modification of N-ethyl Group R3 R3 (e.g., H, Me) Structure->R3 Modification of 2-methoxy Group

Caption: General scaffold and points for analog diversification.

The Evaluation Funnel: A Stepwise Approach

A successful preliminary evaluation follows a funneling strategy. We begin with broad, high-throughput assays to quickly identify "hit" compounds and progressively move towards more complex, resource-intensive assays to characterize the most promising candidates. This ensures that resources are focused on analogs with the highest potential for further development.

G A 1. Analog Synthesis & Library Generation B 2. In Vitro Cytotoxicity Screening (MTT/Alamar Blue Assay) Multiple Cancer Cell Lines A->B Initial Hits C 3. Target-Based Enzymatic Assays (e.g., NAMPT, VEGFR-2) B->C Active Compounds D 4. Secondary Cellular Assays (Apoptosis, Cell Cycle) C->D On-Target Hits E 5. Preliminary ADME/Tox Profiling (In Silico & In Vitro) D->E Mechanistically Characterized Hits F Lead Candidate for In Vivo Studies E->F Optimized Lead

Caption: The drug discovery evaluation funnel.

Tier 1: In Vitro Cytotoxicity Screening

The foundational step is to assess the general cytotoxicity of the synthesized analogs against a panel of human cancer cell lines. This provides a rapid measure of anti-proliferative activity and helps prioritize compounds for further study.

Causality: We employ assays like MTT or Alamar Blue because they are robust, cost-effective, and amenable to high-throughput screening.[9][10][11] By using a panel of cell lines from different cancer types (e.g., colon, liver, breast) alongside a non-cancerous cell line (e.g., HEK293), we can not only determine potency (IC50 value) but also gain initial insights into the selectivity of the compounds.[3][11] A high selectivity index (IC50 in normal cells / IC50 in cancer cells) is a desirable characteristic for a potential therapeutic agent.[11]

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) values are determined to quantify potency.

Compound IDHCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)HEK293 (Normal) IC50 (µM)Selectivity Index (HEK293/HCT-116)
BEMN-01 (Parent) 15.5 ± 1.218.2 ± 1.525.1 ± 2.0> 50> 3.2
BEMN-02 (Analog A) 2.1 ± 0.33.5 ± 0.45.8 ± 0.645.3 ± 3.821.6
BEMN-03 (Analog B) 8.9 ± 0.910.4 ± 1.112.3 ± 1.3> 50> 5.6
Doxorubicin (Control) 0.5 ± 0.050.8 ± 0.070.6 ± 0.041.2 ± 0.12.4
Data are hypothetical mean ± standard deviation from three independent experiments.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system through the inclusion of vehicle controls (for baseline viability) and a positive control (a known cytotoxic agent).

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) and normal cells (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Tier 2: Target Engagement & Mechanism of Action

Analogs that demonstrate potent and selective cytotoxicity are advanced to target-based assays. This step is crucial to verify if the observed cellular effect is due to the intended mechanism of action.

Causality: Based on the nicotinamide scaffold, NAMPT is a primary hypothesized target.[1] Inhibition of NAMPT depletes cellular NAD+, leading to an energy crisis and cell death, particularly in cancer cells.[5] Additionally, many nicotinamide-like structures have been reported as kinase inhibitors; thus, screening against relevant kinases like VEGFR-2, a critical mediator of tumor angiogenesis, is a logical secondary hypothesis.[3][4]

NAM Nicotinamide (NAM) (from salvage) NAMPT NAMPT Enzyme NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Rate-limiting step Analog BEMN Analog (Inhibitor) Analog->NAMPT Inhibition NMNAT NMNATs NMN->NMNAT NAD NAD+ NMNAT->NAD Downstream Cellular Processes (ATP Production, DNA Repair, Redox Reactions) NAD->Downstream

Sources

Protocols & Analytical Methods

Method

Crystallization and purification techniques for 5-bromo-N-ethyl-2-methoxynicotinamide

An Application Note on the scalable isolation and purification of 5-bromo-N-ethyl-2-methoxynicotinamide (CAS: 1315544-54-7). Executive Summary 5-Bromo-N-ethyl-2-methoxynicotinamide is a critical halogenated intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the scalable isolation and purification of 5-bromo-N-ethyl-2-methoxynicotinamide (CAS: 1315544-54-7).

Executive Summary

5-Bromo-N-ethyl-2-methoxynicotinamide is a critical halogenated intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including potent phosphatidylinositol 3-kinase (PI3K) inhibitors (1)[1]. Due to its specific structural motifs—a bulky methoxy ether, a highly polarizable bromine atom, and a secondary amide—this compound exhibits unique solubility dynamics. This guide outlines a field-proven, self-validating workflow that transitions from traditional, waste-heavy biphasic extraction to a highly efficient anti-solvent crystallization followed by chromatographic polishing.

Mechanistic Causality in the Isolation Strategy

In standard discovery-scale syntheses, the amide coupling of 5-bromo-2-methoxypyridine-3-carboxylic acid with ethanamine is mediated by HATU and DIPEA in N,N-dimethylformamide (DMF). Historically, this is followed by liquid-liquid extraction using water and ethyl acetate[1]. However, for process scale-up, biphasic extraction introduces significant solvent waste and requires energy-intensive evaporation.

By leveraging the differential solubility of the target molecule, we can employ a direct anti-solvent crystallization approach. The product is highly soluble in the aprotic DMF but exhibits negligible solubility in cold water. Rapid introduction of the reaction mixture into an ice-water bath (0 °C) sharply decreases the dielectric constant of the medium. This forces the hydrophobic brominated pyridine ring out of solution, while the water-miscible DMF and polar DIPEA/HATU byproducts remain dissolved (2)[2].

Logical Workflow

PurificationWorkflow N1 Reaction Mixture (Product in DMF) N2 Anti-Solvent Addition (H2O at 0°C) N1->N2 Supersaturation N3 Primary Crystallization (Nucleation & Growth) N2->N3 Phase Separation N4 Vacuum Filtration & Aqueous Wash N3->N4 Isolation N5 Crude Solid (Off-White) N4->N5 Drying N6 Silica Gel Chromatography (0-2% MeOH/DCM) N5->N6 Impurity Removal N7 Fractions Concentration (Reduced Pressure) N6->N7 Elution N8 Pure 5-Bromo-N-ethyl- 2-methoxynicotinamide N7->N8 Final Yield

Fig 1: Logical workflow for the isolation and purification of the nicotinamide intermediate.

Experimental Protocols

Every protocol described below is designed as a self-validating system , meaning the process cannot proceed to the next phase unless specific analytical checkpoints are successfully met.

Protocol 1: Reactive Anti-Solvent Crystallization
  • Reaction Completion Check (Validation Checkpoint): Before isolation, verify the complete consumption of the starting material (5-bromo-2-methoxypyridine-3-carboxylic acid) via TLC (10% MeOH/DCM, UV 254 nm) or LC-MS. Do not proceed if the starting material peak is >2%.

  • Thermal Regulation: Cool the DMF reaction mixture (e.g., 50 mL for a 21.5 mmol scale) to 5 °C using an ice-water bath.

  • Anti-Solvent Addition: Under vigorous mechanical stirring, dropwise add 100 mL of pre-chilled (0–2 °C) deionized water.

    • Causality: Slow, controlled addition prevents "oiling out" (liquid-liquid phase separation) and promotes uniform crystal nucleation by maintaining the system within the metastable zone.

  • Aging: Stir the resulting suspension at 0 °C for 30 minutes.

    • Causality: Aging facilitates Ostwald ripening. Smaller, less thermodynamically stable crystals dissolve and redeposit onto larger crystals, significantly improving downstream filtration kinetics.

  • Isolation: Isolate the off-white solid via vacuum filtration. Wash the filter cake with 3 x 20 mL of cold water.

    • Validation Checkpoint: The filtrate should run clear. This aqueous wash displaces residual DMF and highly water-soluble HATU byproducts (e.g., tetramethylurea).

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield the crude intermediate.

Protocol 2: Chromatographic Polishing

Even with highly efficient crystallization, trace organic impurities (such as unreacted ethanamine or isomeric byproducts) may co-precipitate.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using pure dichloromethane (DCM).

  • Loading: Dissolve the crude solid in a minimal volume of DCM and load it evenly onto the column head.

    • Validation Checkpoint: Complete dissolution in DCM confirms the absence of highly polar, polymeric, or inorganic salt impurities.

  • Gradient Elution: Elute the product using a gradient of 0% to 2% Methanol (MeOH) in DCM[1].

    • Causality: The slight polarity increase from the MeOH gradient disrupts the hydrogen bonding between the silica's silanol groups and the product's amide carbonyl. This allows for controlled elution without dragging highly polar impurities off the baseline.

  • Fraction Collection & Validation: Monitor fractions via TLC. Combine fractions containing the pure product (Rf ~ 0.4 in 5% MeOH/DCM) and concentrate under reduced pressure to yield the high-purity off-white solid.

  • Final Structural Validation: Confirm purity via 1 H NMR (DMSO- d6​ ). The spectrum must show the characteristic amide proton, the methoxy singlet at δ 3.95, and the ethyl triplet at δ 1.11[1].

Quantitative Data & Purification Metrics

ParameterValueRationale / Experimental Impact
Molecular Formula C 9​ H 11​ BrN 2​ O 2​ The heavy bromine atom increases the compound's density and hydrophobicity, aiding in aqueous precipitation.
Molecular Weight 259.10 g/mol Critical for calculating precise stoichiometric ratios for downstream catalytic cross-coupling.
Primary Impurities Unreacted acid, TetramethylureaNecessitates the cold aqueous washing step (removes urea) and silica chromatography (removes trace organics).
Chromatographic System 0-2% MeOH in DCMBalances mobile phase polarity to elute the secondary amide without inducing polar drag.
Crystallization Anti-solvent Deionized Water (0 °C)Exploits the high miscibility of DMF with water to crash out the hydrophobic API intermediate rapidly.

Sources

Application

LC-MS protocol for detecting 5-bromo-N-ethyl-2-methoxynicotinamide in plasma

High-Sensitivity LC-MS/MS Bioanalytical Protocol for the Quantification of 5-Bromo-N-ethyl-2-methoxynicotinamide in Human Plasma Introduction & Mechanistic Context 5-Bromo-N-ethyl-2-methoxynicotinamide (CAS: 1315544-54-7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Sensitivity LC-MS/MS Bioanalytical Protocol for the Quantification of 5-Bromo-N-ethyl-2-methoxynicotinamide in Human Plasma

Introduction & Mechanistic Context

5-Bromo-N-ethyl-2-methoxynicotinamide (CAS: 1315544-54-7) is a highly specific 1[1]. In modern drug development, it serves as a critical synthetic intermediate and structural pharmacophore for novel 2[2]. Class I PI3Ks are master regulators of cell proliferation and survival; their dysregulation is a hallmark of numerous human malignancies, making them prime targets for oncological therapeutics[2].

During 3[3], tracking the plasma concentration of 5-bromo-N-ethyl-2-methoxynicotinamide is essential. It may be monitored as an active metabolite, a degradation product, or a biomarker of prodrug cleavage.

Mechanistic Rationale for LC-MS/MS: Quantifying nicotinamide derivatives in plasma is notoriously challenging due to high endogenous background levels of 4[4]. To achieve a self-validating and highly specific assay, we employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM). By leveraging the unique isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br), we can establish a dual-transition monitoring system that virtually eliminates false positives from isobaric matrix interferences.

Biological Context Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates Inhibitor PI3K Inhibitor (Nicotinamide Derivative) Inhibitor->PI3K Blocks

Fig 1: PI3K/AKT/mTOR signaling pathway illustrating the inhibitory target of the derivative.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, I have designed this protocol not just as a sequence of steps, but as a chemically logical, self-validating workflow:

  • Sample Preparation (PPT + PLR): Protein precipitation (PPT) with acetonitrile is highly efficient but leaves glycerophospholipids in the extract, which cause severe ion suppression in the ESI source. We couple PPT with a Phospholipid Removal (PLR) solid-phase extraction plate. Causality: The PLR plate utilizes a Lewis acid/base interaction to selectively trap the phosphate backbone of endogenous lipids, ensuring >90% analyte recovery while neutralizing matrix effects.

  • Chromatography (Biphenyl Phase): While C18 is the industry standard for reversed-phase LC, 5-bromo-N-ethyl-2-methoxynicotinamide features an electron-deficient pyridine ring. Causality: A Biphenyl stationary phase provides enhanced π-π (pi-pi) interactions with the analyte, offering superior retention and chromatographic resolution from early-eluting polar plasma components compared to standard alkyl chains.

  • Mass Spectrometry (Isotopic Leveraging): Bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. Causality: We monitor the [M+H]⁺ precursor of the ⁷⁹Br isotope (m/z 259.0) for primary quantification, and the ⁸¹Br isotope (m/z 261.0) for qualification. This acts as an internal self-validation mechanism; if the peak area ratio of the two transitions deviates from the natural isotopic abundance, it immediately flags co-eluting interference.

Analytical Workflow Visualization

Workflow Plasma Plasma Sample (50 µL) IS Add Internal Standard (Isotope Labeled) Plasma->IS PPT Protein Precipitation (150 µL MeCN + 0.1% FA) IS->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge PLR Phospholipid Removal (PLR Plate) Centrifuge->PLR LCMS LC-MS/MS Analysis (Biphenyl Column, ESI+) PLR->LCMS

Fig 2: Step-by-step bioanalytical workflow from plasma extraction to LC-MS/MS analysis.

Detailed Experimental Protocol

Chemicals & Reagents
  • Analyte: 5-Bromo-N-ethyl-2-methoxynicotinamide (Reference Standard, Purity >99%).

  • Internal Standard (IS): 5-Bromo-N-(ethyl-d5)-2-methoxynicotinamide.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Matrix: Blank human plasma (K₂EDTA anticoagulant).

Sample Preparation (Extraction)
  • Aliquot: Transfer 50 µL of human plasma (blank, standard, or unknown) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (500 ng/mL in 50% MeOH) to all wells except double blanks. Vortex for 30 seconds.

  • Protein Precipitation: Add 150 µL of cold MeCN containing 0.1% FA to each well to precipitate plasma proteins.

  • Mixing & Centrifugation: Seal the plate, vortex vigorously for 2 minutes, and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant (approx. 180 µL) to a 96-well Phospholipid Removal (PLR) plate placed over a clean collection plate.

  • Elution: Apply gentle positive pressure (2-3 psi) to pass the sample through the PLR sorbent.

  • Reconstitution: Dilute the collected eluate with 100 µL of LC-MS grade water to match the initial mobile phase conditions. Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterSpecification
Column Biphenyl, 50 × 2.1 mm, 1.7 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 0.0-0.5 min: 5% B0.5-2.5 min: 5% → 95% B2.5-3.5 min: 95% B3.5-3.6 min: 95% → 5% B3.6-5.0 min: 5% B (Equilibration)

Table 2: Mass Spectrometry Parameters (ESI+, MRM Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Analyte (⁷⁹Br) 259.0214.022Quantifier (Loss of ethylamine)
Analyte (⁸¹Br) 261.0216.022Qualifier (Isotope verification)
IS (d5-ethyl) 264.0214.022Internal Standard

Note: Source temperature set to 500°C; Ion spray voltage at 4500 V.

Method Validation Summary

This protocol is designed to meet 3[3]. The integration of PLR and a Biphenyl column yields exceptional analytical metrics.

Table 3: Validation Metrics (Simulated Data)

ParameterLow QC (3 ng/mL)Mid QC (50 ng/mL)High QC (400 ng/mL)Acceptance Criteria
Intra-day Precision (CV%) 4.2%3.1%2.8%≤ 15%
Inter-day Accuracy (%Nominal) 102.5%98.4%101.1%85% – 115%
Extraction Recovery (%) 91.4%93.2%92.8%Consistent across QCs
Matrix Effect (IS Normalized) 98.5%101.2%99.4%85% – 115%

References

  • CymitQuimica. "5-Bromo-N-ethyl-2-methoxynicotinamide. CAS: 1315544-54-7." CymitQuimica Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEspgQDqVCZmswcR8gh7Qj8xkcqlRhn6NcdN8ZSCuNxYwSBsKfr7ipR2RevUDyxgsZFndejuwkOQMVFjJI577gohwdOkfEnBvtVQ60rwWhEGqU0PaiVxpBqvpQqkPRc7VSR1y6NM0IH4oveXa9SkAptQIbltUWgboiFX4eLOzwptfcWESC-vsaehXFCmmu8o4BOviE7KNytDwnDiFo=]
  • Google Patents. "WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase." World Intellectual Property Organization. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEM651aFEjCWpzEN0h_59dntRgn9M8pdbyz8fT_PGh06IMgsDaTgsANUJiWjScmDJV9TE7Iiz6-xyfkIjb-z7vWKxIHq5p1rF6X_jeP-8ZqbapJOJJlIorDbeg00ST-AxplsIlY8R1HkvmFhvTLA==]
  • Singh, A., et al. "Determination of ZSTK474, a novel Pan PI3K inhibitor in mouse plasma by LC-MS/MS and its application to Pharmacokinetics." Journal of Pharmaceutical and Biomedical Analysis, PubMed. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtFEqDF8eBuzfgehucu7U5ueP8y_ATPXpVroIDIMYOjOg8oU47cX6780v-4YCIIXZHKuSvYIIOQvtUaNfS_54MGfURsA6KzQ0Hj32gnWhsucnwnwm_-QD3lIvWQH3BI9w1F26a]
  • Li, Y., et al. "Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS." Journal of Chromatography B, PubMed. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3CUQcxXR3Jev3RL4oUL6Sp_uVuqDtikfU4XuWqXi8YmuQDJvn3Y9gVQjBhNIzwCZXEOnGiGWQK2ggIISv9oFXRKoCjeHrSQO6sBdDGAB07jNzq3FQLGKFochUGsvPSbsbZ9GH]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 5-bromo-N-ethyl-2-methoxynicotinamide in aqueous solutions

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of 5-bromo-N-ethyl-2-methoxynicotinamide in aqueous solutions. By understa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of 5-bromo-N-ethyl-2-methoxynicotinamide in aqueous solutions. By understanding the underlying chemical principles, you can proactively prevent degradation and ensure the integrity of your experimental results.

Introduction: The Challenge of Aqueous Stability

5-bromo-N-ethyl-2-methoxynicotinamide is a substituted nicotinamide derivative. Like many complex organic molecules, its chemical structure—comprising a bromo-substituted pyridine ring, a methoxy ether linkage, and an N-ethyl-substituted amide group—presents specific vulnerabilities in an aqueous environment. Degradation not only leads to a loss of the active compound but can also introduce new, potentially interfering species into your experiments. This guide provides a structured approach to identifying, troubleshooting, and preventing these degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I've observed a gradual loss of my compound's concentration in my aqueous stock solution over a few days, even when stored in the dark. What is the most likely cause?

A1: The most probable cause is hydrolysis of the N-ethyl amide bond. Amide bonds, while generally more stable than ester bonds, are susceptible to cleavage in water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] This reaction breaks the amide linkage to yield 5-bromo-2-methoxynicotinic acid and ethylamine.[3][4]

Causality: The carbonyl carbon of the amide is electrophilic and can be attacked by a water molecule. This process is significantly accelerated at pH values outside the optimal stability range.[5] While the half-life of an amide bond at neutral pH can be hundreds of years, factors within your specific solution (e.g., buffer components, pH) can dramatically increase the hydrolysis rate.[5]

Q2: My clear, colorless solution of 5-bromo-N-ethyl-2-methoxynicotinamide has developed a yellow or brownish tint after being left on the lab bench. What is happening?

A2: This color change is a classic indicator of oxidative degradation or photodegradation. Pyridine and its derivatives are known to be susceptible to photochemical degradation, often initiated by exposure to UV light (including ambient laboratory light).[6][7] This can lead to the formation of colored byproducts. Additionally, the pyridine ring and other parts of the molecule can be susceptible to oxidation by dissolved oxygen in the solution.

Causality: Exposure to light energy can excite the electrons in the aromatic pyridine ring, making it more reactive and prone to radical-mediated reactions or rearrangement, leading to complex degradation products.[7][8] Oxidation can occur when dissolved molecular oxygen reacts with the molecule, potentially forming N-oxides or other oxidized species, which are often colored.[9]

Q3: What are the ideal pH and temperature conditions for storing aqueous solutions of this compound?

A3: Based on the stability profiles of related nicotinamide compounds like NAD+, optimal stability is typically found in a slightly acidic to neutral pH range, approximately pH 5.0 to 7.4.[10][11] Both strongly acidic (pH < 4) and strongly alkaline (pH > 9) conditions are known to accelerate the degradation of nicotinamide derivatives.[12]

For temperature, storage at refrigerated temperatures (2-8°C) is strongly recommended. As a general rule, chemical reaction rates, including degradation, approximately double for every 10°C increase in temperature.[13] For long-term storage, freezing at -20°C or -80°C is advisable, provided the compound is stable to freeze-thaw cycles.

Q4: Can I use any buffer to prepare my solution?

A4: The choice of buffer is critical. While pH is a primary factor, the buffer species itself can sometimes influence degradation. For nicotinamide cofactors, Tris buffers have been shown to be favorable for long-term stability compared to phosphate buffers under certain conditions.[14][15] It is advisable to use a buffer with a pKa close to your target pH. For the recommended pH 5.0-7.4 range, buffers such as phosphate, citrate, or HEPES are common choices. However, a pilot stability study in your chosen buffer system is always recommended.

Q5: How can I proactively minimize degradation when preparing a new stock solution?

A5: To prepare a more robust solution, you should address the primary degradation pathways from the outset:

  • Control Hydrolysis: Prepare the solution in a validated stability-indicating buffer within the optimal pH range (5.0-7.4).

  • Prevent Oxidation: Use deoxygenated water (e.g., by sparging with nitrogen or argon gas before adding the compound) to minimize dissolved oxygen. The addition of a small amount of an antioxidant, such as L-ascorbic acid or glutathione, can also be considered, but you must first verify its compatibility with your downstream experiments.[16][17][18]

  • Prevent Photodegradation: Prepare and store the solution in amber glass vials or wrap clear vials in aluminum foil to protect it from light.[7]

  • Ensure Purity: Use high-purity water and buffer reagents to avoid contaminants that could catalyze degradation.

Visual Troubleshooting Guide

Use the following flowchart to diagnose potential degradation issues with your 5-bromo-N-ethyl-2-methoxynicotinamide solutions.

Troubleshooting_Degradation start Problem: Suspected Degradation of Aqueous Solution obs What is the primary observation? start->obs color_change Visual Change (e.g., color, precipitate) obs->color_change Visual loss_activity Loss of Activity or Purity by Assay (e.g., HPLC) obs->loss_activity Performance action_photo Primary Cause Likely: Photodegradation or Oxidation color_change->action_photo action_hydrolysis Primary Cause Likely: Hydrolysis loss_activity->action_hydrolysis solution_photo Action: 1. Store in amber vials or wrap in foil. 2. Prepare with deoxygenated solvent. 3. Consider adding a compatible antioxidant. action_photo->solution_photo solution_hydrolysis Action: 1. Verify solution pH is within 5.0-7.4. 2. Use a validated buffer system. 3. Store at 2-8°C or frozen. action_hydrolysis->solution_hydrolysis validate Validate solution by performing a stability-indicating analysis (See Protocol 2) solution_photo->validate solution_hydrolysis->validate

Sources

Optimization

Resolving HPLC peak tailing for 5-bromo-N-ethyl-2-methoxynicotinamide analysis

Welcome to the technical support guide for the chromatographic analysis of 5-bromo-N-ethyl-2-methoxynicotinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 5-bromo-N-ethyl-2-methoxynicotinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on HPLC peak tailing. As Senior Application Scientists, we have designed this guide to provide not just solutions, but also the underlying scientific principles to empower you in your method development and analysis.

Section 1: Diagnosing the Problem - Is It Peak Tailing?

Before diving into troubleshooting, it's crucial to accurately identify and quantify the issue. A visually asymmetric peak is a qualitative indicator, but a quantitative measure is essential for method validation and tracking improvement.

Q: How do I quantitatively measure peak tailing?

A: The most common metric is the USP Tailing Factor (T) , also known as the Asymmetry Factor (As).[1][2] An ideal Gaussian peak has a T value of 1.0. Values greater than 1 indicate peak tailing.[1] Many analytical methods specify an acceptable upper limit for T, often below 1.5 or 2.0.[3]

The USP Tailing Factor is calculated as: T = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% height.[1][4]

USP Tailing Factor (T)Peak Shape InterpretationPotential Impact on Quantification
T = 1.0Perfectly symmetrical (Gaussian) peakHigh accuracy and precision in peak integration.
1.0 < T ≤ 1.5Minor tailing, often acceptableGenerally acceptable integration; slight potential for error.
T > 1.5Moderate to significant tailingIncreased difficulty in integration, reduced accuracy, may affect resolution from nearby peaks.[1][3]
T > 2.0Severe tailing, unacceptable for most quantitative methodsUnreliable integration, poor resolution, indicates significant analytical issues.
Section 2: The Prime Suspect - Understanding Analyte-Column Interactions

Resolving peak tailing begins with understanding the chemical nature of your analyte and how it interacts with the HPLC system.

Q: Why is 5-bromo-N-ethyl-2-methoxynicotinamide particularly prone to peak tailing?

A: The structure of 5-bromo-N-ethyl-2-methoxynicotinamide contains a pyridine ring , which is basic due to the lone pair of electrons on the nitrogen atom. In reversed-phase HPLC using silica-based columns (like C18), the surface of the silica packing material contains residual acidic silanol groups (Si-OH).[5][6]

The primary cause of peak tailing for basic compounds is a secondary retention mechanism: a strong ionic interaction between the positively charged basic analyte and the negatively charged, ionized silanol groups.[3][6][7] This interaction is stronger than the desired hydrophobic interaction, causing some analyte molecules to be retained longer, which elongates the tail of the peak.[2][5]

G silanol_ionized Ionized Silanol Group (Si-O⁻) silanol_free Free Silanol Group (Si-OH) analyte Protonated Analyte (Basic Nitrogen: R-NH⁺) analyte->silanol_ionized HPLC_Troubleshooting start Peak Tailing Observed (T > 1.5) p1 Step 1: Mobile Phase (Easiest to Change) start->p1 Begin Troubleshooting decision decision process process good_peak Symmetrical Peak Achieved (T < 1.5) advanced Consider Advanced Solutions p5 Evaluate Alternative Column: - Polar-Embedded - High pH Stable Column - Phenyl-Hexyl advanced->p5 Final Step d1 Adjust pH to 2.5 - 3.0 with 20-50mM Buffer. Did peak shape improve? p1->d1 d1->good_peak Yes p2 Step 2: Sample & Injection d1->p2 No d2 Dissolve sample in mobile phase. Inject 50% lower concentration/volume. Did peak shape improve? p2->d2 d2->good_peak Yes p3 Step 3: Column Health d2->p3 No d3 Perform rigorous column flush. Did peak shape improve? p3->d3 d3->good_peak Yes p4 Step 4: Hardware Check d3->p4 No d4 Check for dead volume (fittings, tubing). Is system optimized? p4->d4 d4->good_peak Yes, after fixing d4->advanced Yes, system is optimal p5->good_peak

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-bromo-N-ethyl-2-methoxynicotinamide Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with substitution reactions on 5-bromo-N-ethyl-2-methoxynicotinamide, a sterically hindered and electronically complex substrate.

Introduction: The Challenge of the Substrate

5-bromo-N-ethyl-2-methoxynicotinamide presents a unique set of challenges in substitution reactions. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the 2- and 4-positions.[1] However, the bulky N-ethylamido group at the 3-position and the methoxy group at the 2-position create significant steric hindrance around the reactive C-Br bond at the 5-position. This steric congestion can impede the approach of nucleophiles and catalysts, leading to low yields or failed reactions.[2][3] Furthermore, the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition or deactivation in metal-catalyzed reactions.[4]

This guide will focus on two primary classes of substitution reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

  • Nucleophilic Aromatic Substitution (SNAr):

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions

Q1: My Suzuki-Miyaura (or other cross-coupling) reaction with 5-bromo-N-ethyl-2-methoxynicotinamide is failing or giving very low yields. What are the first things I should check?

A1: Low conversion is a common problem in palladium-catalyzed reactions.[5] A systematic check of the fundamental reaction parameters is the most effective approach.[6]

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, reducing the pyridine's ability to coordinate and poison the catalyst.[2][4] Consider ligands from the Buchwald (e.g., XPhos, SPhos) or Glorius (N-heterocyclic carbenes) groups, which are known to be effective for sterically demanding substrates.[4][7]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring is generally reactive, but steric hindrance can slow this crucial first step.

    • Solution: Increase the reaction temperature in increments of 10-20 °C.[5] Ensure your palladium precatalyst is efficiently reduced to the active Pd(0) species. Using a direct Pd(0) source like Pd₂(dba)₃ can be beneficial.[5]

  • Poor Reagent and Solvent Quality: Oxygen and water can be detrimental, oxidizing the active Pd(0) catalyst and phosphine ligands.[5][6] Impurities in starting materials can also act as catalyst poisons.[5]

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous and thoroughly degassed.[6] A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before use.

  • Suboptimal Base Selection: The choice of base is critical and can significantly impact the reaction outcome.[2][5]

    • Solution: For Suzuki-Miyaura couplings, screen stronger bases like K₃PO₄ or Cs₂CO₃.[2][4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often required.[2][8]

Issue 2: Significant Side Product Formation

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) in my cross-coupling reaction. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction, particularly with sterically hindered substrates.

Potential Causes & Troubleshooting Steps:

  • Catalyst Speciation: Palladium nanoparticles, which can form from the decomposition of molecular catalysts, are known to promote hydrodehalogenation.[9]

    • Solution: Ensure an excess of the phosphine ligand is present to maintain the palladium in its molecular, catalytically active form.[9] A ligand-to-palladium ratio of 2:1 or even 4:1 can be beneficial.

  • Reaction Conditions: Certain solvents and bases can favor this side reaction.

    • Solution: A screen of non-polar aprotic solvents like toluene or dioxane may be beneficial.[2][5] Ensure the base is completely dry, as water can be a proton source.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for 5-bromo-N-ethyl-2-methoxynicotinamide?

A1: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are all viable options.[2] The choice depends on the desired bond formation (C-C, C-N, or C-C triple bond). Given the steric hindrance, a careful selection of a robust catalytic system is crucial for all of them.[2][10]

Q2: Can I use a nickel catalyst instead of palladium to overcome steric hindrance?

A2: Yes, nickel catalysts can be an excellent alternative. Nickel is a smaller atom than palladium, which can sometimes be advantageous for reactions involving sterically hindered substrates.[11] However, ligands designed for palladium may not be as effective for nickel, so a new round of ligand screening would be necessary.[11]

Q3: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative to cross-coupling for this substrate?

A3: SNAr can be a powerful, metal-free alternative. The electron-withdrawing nature of the pyridine ring and the N-ethylamido group should activate the C-Br bond towards nucleophilic attack.[12] However, the reaction will likely require forcing conditions (high temperature, strong base) to overcome the steric hindrance.[13] The success of SNAr is highly dependent on the nucleophile used.[14][15]

Q4: How does the 2-methoxy group influence the reactivity?

A4: The 2-methoxy group has two opposing effects. Inductively, it is electron-withdrawing, which can mitigate the basicity of the pyridine nitrogen and prevent catalyst deactivation.[16] Through resonance, it is electron-donating, which can slightly decrease the ring's electrophilicity for SNAr reactions.[1] In practice, its steric bulk is often the most significant factor to consider.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a starting point and may require optimization.[17][18]

  • To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add 5-bromo-N-ethyl-2-methoxynicotinamide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • In a separate vial, prepare a solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%) in the reaction solvent.[4]

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) to the reaction vessel containing the solids.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination

This protocol is a general starting point and will likely require optimization for specific amines.[8]

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[8]

  • Add 5-bromo-N-ethyl-2-methoxynicotinamide (1.0 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Finally, add the amine (1.2 equiv.).

  • Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Ligand and Base Screening in Cross-Coupling Reactions

Reaction TypeRecommended LigandsRecommended BasesSolvent SystemTemperature (°C)
Suzuki-Miyaura XPhos, SPhos, RuPhos[5]K₃PO₄, Cs₂CO₃, K₂CO₃[2][4]1,4-Dioxane/H₂O, Toluene80 - 110
Buchwald-Hartwig XPhos, RuPhos, BINAP[2][8]NaOtBu, LiHMDSToluene, Dioxane80 - 110
Sonogashira XPhos, SPhos, P(t-Bu)₃[19][20]Cs₂CO₃, K₂CO₃, Et₃NToluene, DMF, THF60 - 100

Visualizations

Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions

Troubleshooting_Workflow cluster_conditions Reaction Condition Optimization Start Low or No Product Yield Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Initial Check Optimize_Ligand Screen Bulky, Electron-Rich Ligands Check_Reagents->Optimize_Ligand If still low yield Optimize_Base Screen Stronger Bases Optimize_Ligand->Optimize_Base If still low yield Optimize_Temp Increase Temperature Optimize_Base->Optimize_Temp If still low yield Success Reaction Successful Optimize_Temp->Success If successful

Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex R-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetal Transmetalation (e.g., with R'-B(OH)₂) PdII_Complex->Transmetal Base PdII_Intermediate R-Pd(II)L₂(R') Transmetal->PdII_Intermediate Reduct_Elim Reductive Elimination PdII_Intermediate->Reduct_Elim Reduct_Elim->Pd0 R-R'

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for the Amination of 5-bromo-N-ethyl-2-methoxynicotinamide

Welcome to the technical support center for the optimization of catalyst loading in the Buchwald-Hartwig amination of 5-bromo-N-ethyl-2-methoxynicotinamide. This guide is designed for researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of catalyst loading in the Buchwald-Hartwig amination of 5-bromo-N-ethyl-2-methoxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The amination of heteroaromatic halides, particularly pyridines, presents unique challenges due to the potential for catalyst inhibition by the pyridine nitrogen.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance reaction efficiency, minimize catalyst costs, and ensure reproducibility.

Core Principles of Catalyst Optimization

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency.[3] The catalytic system is typically composed of a palladium precursor and a phosphine ligand. The choice and ratio of these components are critical for success, especially with challenging substrates like functionalized pyridines.[1][3]

The Catalytic Cycle: The reaction proceeds through a series of steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3] Each step is influenced by the catalyst loading and the nature of the ligand and base.

Why Optimize Catalyst Loading?

  • Cost Reduction: Palladium catalysts and specialized ligands are significant cost drivers in process chemistry. Minimizing the catalyst loading directly impacts the economic viability of a synthetic route.

  • Improved Purity: Lower catalyst loadings can reduce the levels of residual palladium in the final product, a critical parameter in pharmaceutical manufacturing.

  • Process Robustness: An optimized process is less sensitive to minor variations, leading to more consistent yields and fewer batch failures.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the amination of 5-bromo-N-ethyl-2-methoxynicotinamide in a question-and-answer format.

Q1: My reaction is sluggish or shows low conversion. What are the primary causes and how can I fix it?

A1: Low conversion is a frequent issue, often pointing to problems with catalyst activity or stability.[4]

Potential Causes & Solutions:

  • Catalyst Deactivation: The pyridine nitrogen in the substrate can coordinate to the palladium center, acting as an inhibitor and poisoning the catalyst.[1] Additionally, the active Pd(0) species can aggregate to form inactive palladium black, especially at elevated temperatures.[1][4]

    • Solution: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[2] These ligands stabilize the Pd(0) center, promote the desired catalytic cycle, and sterically hinder coordination of the pyridine nitrogen.[5] If deactivation persists, consider using a pre-catalyst, which can ensure the clean and efficient formation of the active catalytic species.[4]

  • Inappropriate Ligand Choice: Standard phosphine ligands may not be effective for this sterically demanding and potentially inhibiting substrate.[6]

    • Solution: A systematic ligand screen is highly recommended. Ligands like Xantphos have also shown success in the selective amination of bromopyridines.[7]

  • Suboptimal Base Selection: The strength and solubility of the base are crucial.[8] A base that is too weak may not facilitate deprotonation effectively, while an overly strong or poorly soluble base can lead to side reactions or incomplete conversion.[1][8]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.[9] If base solubility is an issue, consider a different solvent or a more soluble organic base.[10]

  • Insufficient Temperature: These reactions often require thermal energy to proceed at a practical rate.[1]

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for catalyst decomposition (palladium black formation).[2]

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) complex has aggregated into an inactive, metallic form.[1][4]

Prevention Strategies:

  • Use Stabilizing Ligands: As mentioned in Q1, sterically hindered and electron-rich phosphine ligands are key to stabilizing the monomeric Pd(0) species and preventing aggregation.[4]

  • Control Reaction Temperature: Excessively high temperatures (>120 °C) can accelerate the decomposition of the catalyst.[1] It's often a balance; find the lowest temperature that provides a reasonable reaction rate.[2][6]

  • Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium oxides which can then precipitate.[1][4] Rigorous degassing of solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) is critical.[4][6]

  • Optimize Catalyst Concentration: While counterintuitive, sometimes a lower catalyst concentration can help prevent aggregation.[4]

Q3: What is a typical starting point for catalyst loading, and how low can I realistically go?

A3: A common starting point for catalyst loading in challenging cross-coupling reactions is in the range of 1-5 mol% of the palladium precursor.[6] For the ligand, a Pd:Ligand ratio of 1:1 to 1:2 is typical, depending on whether a pre-catalyst is used.

Optimization Strategy:

  • Establish a Baseline: First, achieve a high-yielding and robust reaction at a conservative catalyst loading (e.g., 2-3 mol% Pd).

  • Systematic Reduction: Once the reaction is optimized, begin systematically lowering the catalyst loading in increments (e.g., to 1.5%, 1.0%, 0.5%, etc.).

  • Monitor Reaction Kinetics: At each loading, monitor the reaction progress over time using techniques like LC-MS or GC-MS. A significant increase in reaction time or the stalling of the reaction indicates you have reached the lower limit for those conditions.[1]

  • Re-optimization: If a lower loading is desired, you may need to re-optimize other parameters, such as temperature or reaction concentration, to compensate for the reduced catalyst amount.[11][12]

For many pharmaceutical processes, catalyst loadings well below 1 mol% are often achieved after careful optimization.

Q4: How do I select the best palladium precursor?

A4: The choice of palladium source can impact the ease of activation and reproducibility.

Palladium PrecursorAdvantagesDisadvantages
Pd(OAc)₂ / Pd₂(dba)₃ Inexpensive and readily available.Can be inconsistent in quality; requires in-situ reduction to active Pd(0), which can be inefficient.[13]
Palladacycle Pre-catalysts Air-stable, well-defined, and highly active. Provide reproducible results by ensuring clean formation of the active catalyst.[4]More expensive than simple palladium salts.

For challenging substrates like 5-bromo-N-ethyl-2-methoxynicotinamide, using a well-defined pre-catalyst (e.g., an XPhos or SPhos palladacycle) is often the most reliable approach to ensure consistent generation of the active L-Pd(0) species.[4]

Experimental Protocols & Workflows

Protocol 1: General Screening for Optimal Catalyst Loading

This protocol outlines a systematic approach to determine the optimal catalyst loading for the amination of 5-bromo-N-ethyl-2-methoxynicotinamide with a generic amine.

Materials:

  • 5-bromo-N-ethyl-2-methoxynicotinamide

  • Amine coupling partner (e.g., a primary or secondary amine)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add the palladium pre-catalyst and base to a series of reaction vials.

  • Reagent Addition: Add the 5-bromo-N-ethyl-2-methoxynicotinamide (1.0 equiv) and the amine (1.2 equiv) to each vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).

  • Heating and Monitoring: Seal the vials, remove from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C). Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing via LC-MS or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Catalyst Loading Screening Table (Example)
ExperimentCatalyst Loading (mol%)Time (h)Conversion (%)
12.04>99
21.08>99
30.512>99
40.12485
50.052460

This data is illustrative. The optimal loading must be determined empirically.

Visualized Workflows and Relationships

Troubleshooting Workflow

This diagram outlines a logical decision-making process for troubleshooting common issues.

TroubleshootingWorkflow Start Reaction Issue: Low Conversion / Stalled Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Params Review Core Parameters: Temp, Base, Solvent Check_Inert->Check_Params Atmosphere OK Success Reaction Optimized Check_Inert->Success Issue Found (e.g., O2 leak) Ligand_Screen Screen Bulky Biarylphosphine Ligands (XPhos, SPhos, etc.) Check_Params->Ligand_Screen Parameters OK Check_Params->Success Issue Found (e.g., wrong base) Increase_Temp Increase Temperature (e.g., 80 -> 110°C) Ligand_Screen->Increase_Temp Still Low Conv. Ligand_Screen->Success Improved Conv. Increase_Loading Increase Catalyst Loading (e.g., 1% -> 2%) Increase_Temp->Increase_Loading Still Low Conv. Increase_Temp->Success Improved Conv. Use_Precatalyst Switch to Pre-catalyst Increase_Loading->Use_Precatalyst Still Low Conv. Increase_Loading->Success Improved Conv. Use_Precatalyst->Success Improved Conv.

Caption: A decision tree for troubleshooting low conversion in the amination reaction.

Key Parameter Interdependencies

This diagram illustrates the interconnected nature of the primary reaction variables.

ParameterRelationships Catalyst_Loading Catalyst Loading Temperature Temperature Catalyst_Loading->Temperature influences stability Reaction_Time Reaction Time Catalyst_Loading->Reaction_Time inversely proportional Temperature->Reaction_Time inversely proportional Ligand Ligand Choice Ligand->Catalyst_Loading enables lower loading Base Base Ligand->Base compatibility Solvent Solvent Base->Solvent solubility Solvent->Temperature boiling pt.

Caption: Interplay of key variables in catalyst optimization.

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine.
  • Singleton, C. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
  • Ji, X., et al. (2003). Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Organic Letters, ACS Publications.
  • PMC. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading with 4-Aminopyridine-3-sulfonic Acid.
  • Benchchem. (n.d.). Pyridine Synthesis Optimization: A Technical Support Center.
  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.
  • ACS Publications. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au.
  • ResearchGate. (2016). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.
  • ACS Publications. (2019). Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction.
  • PubMed. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
  • Nature. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated.
  • ACS Publications. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • PMC. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • PMC. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • PMC. (2025). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides.
  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?.
  • ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

Sources

Troubleshooting

Technical Support Center: Moisture Management &amp; Storage Protocols for 5-bromo-N-ethyl-2-methoxynicotinamide

Executive Summary 5-bromo-N-ethyl-2-methoxynicotinamide (CAS: 1315544-54-7) is a highly specialized halogenated building block frequently utilized in the synthesis of1[1]. Because its chemical structure contains multiple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-bromo-N-ethyl-2-methoxynicotinamide (CAS: 1315544-54-7) is a highly specialized halogenated building block frequently utilized in the synthesis of1[1]. Because its chemical structure contains multiple hydrogen-bond accepting and donating sites (the pyridine nitrogen, methoxy oxygen, and amide N-H), the compound's crystal lattice is highly susceptible to water intercalation. This technical guide provides authoritative troubleshooting, storage protocols, and mechanistic insights to prevent moisture absorption and ensure downstream synthetic success.

Mechanistic Causality: The Impact of Moisture

While 5-bromo-N-ethyl-2-methoxynicotinamide is chemically stable under 40°C in the absence of moisture[1], exposure to ambient humidity severely compromises its utility in precision synthesis. The primary danger is not immediate chemical degradation, but rather stoichiometric distortion .

When this intermediate is used in2[2], exact molar ratios are critical. Absorbed water artificially inflates the mass of the compound. Consequently, researchers unknowingly add fewer moles of the bromide than calculated. This leaves the boronic acid/ester partner in excess, promoting protodeboronation side reactions. Furthermore, introducing "wet" starting material into rigorously anhydrous catalytic cycles can lead to the oxidation of sensitive phosphine ligands, poisoning the palladium catalyst and drastically reducing yields[2].

Troubleshooting Guide & FAQs

Q1: My batch of 5-bromo-N-ethyl-2-methoxynicotinamide is clumping and its mass has increased. What is happening? A: The compound is absorbing atmospheric moisture. The crystal lattice of the nicotinamide derivative readily intercalates water molecules via hydrogen bonding. Clumping is the macroscopic symptom of this microscopic hydration. Immediate desiccation is required before any quantitative use.

Q2: How should I store the compound for long-term vs. short-term use? A:

  • Short-term (Active Use): Store in a vacuum desiccator at room temperature (<25°C). Minimize the time the vial is open on the benchtop.

  • Long-term (Archival): Store at 2-8°C or -20°C[1]. The compound must be aliquoted into amber vials, purged with dry Argon or Nitrogen, sealed with Parafilm, and placed inside a secondary vacuum-sealed bag containing active desiccant (e.g., indicating silica gel).

Q3: My downstream Suzuki coupling failed, yielding mostly unreacted starting material and protodeboronated side products. Could moisture in this bromide intermediate be the culprit? A: Absolutely. As established in palladium catalysis literature, moisture can degrade sensitive phosphine ligands (e.g., PPh3) to phosphine oxides at elevated temperatures, leading to catalyst deactivation[2]. Additionally, the unaccounted water weight causes a stoichiometric imbalance, leaving your boronic ester in excess, which then degrades via protodeboronation.

Q4: How can I accurately quantify the moisture content in my batch? A: The gold standard for pharmaceutical intermediates is 3, specifically the direct volumetric or coulometric method outlined in USP <921>[3]. Gravimetric analysis (Loss on Drying) is not recommended as it may inadvertently volatilize the compound itself or fail to remove tightly bound hydrate water.

Standard Operating Procedures (SOPs)

Protocol A: Moisture Quantification via Karl Fischer Titration (USP <921>)

Rationale: Provides specific, high-precision quantification of water content without interference from other volatiles[3].

  • System Setup & Conditioning: Ensure the KF titrator cell is completely sealed and pre-titrated (conditioned) to eliminate any residual background moisture in the solvent (typically a methanol/chloroform mixture to ensure the dissolution of the organic bromide)[3].

  • Sample Weighing: Rapidly weigh 50–100 mg of 5-bromo-N-ethyl-2-methoxynicotinamide using a differential weighing technique (weigh the syringe/boat before and after injection) to minimize atmospheric exposure.

  • Titration: Introduce the sample into the titration cell. The instrument will titrate with KF reagent (iodine, sulfur dioxide, base) until the electrochemical endpoint is reached[3].

  • Self-Validation Step: Ensure the moisture content reads <0.5% w/w. If >0.5%, the batch must be subjected to vacuum drying (40°C, 12 hours) and re-titrated before proceeding with sensitive organometallic cross-couplings.

Protocol B: Optimal Aliquoting and Storage Workflow

Rationale: Prevents repeated freeze-thaw condensation and atmospheric exposure.

  • Preparation: Transfer the bulk material into a glove box purged with inert gas (Argon or Nitrogen).

  • Aliquoting: Divide the bulk powder into single-use or weekly-use aliquots in amber glass vials.

  • Purging & Sealing: Purge the headspace of each vial with Argon. Cap tightly with a PTFE-lined cap and wrap the seam with Parafilm.

  • Secondary Containment: Place the vials into a moisture-barrier bag (e.g., Mylar) along with a color-indicating desiccant packet. Vacuum seal the bag.

  • Storage & Retrieval: Transfer to a monitored refrigerator (2-8°C). Crucial: Allow the vial to warm to room temperature in a desiccator before opening to prevent immediate condensation on the cold powder.

Quantitative Data Summaries

Table 1: Storage Condition Matrix

Storage TierTemperatureAtmosphereContainment StrategyExpected Shelf-Life
Benchtop (In-Use) 20°C - 25°CAmbient (Desiccator)Primary vial, tightly capped< 1 Week
Short-Term < 40°CInert (Ar/N2)Primary vial + Parafilm1 - 3 Months
Long-Term 2°C - 8°CInert (Ar/N2)Vial + Parafilm + Vacuum Bag + Desiccant> 12 Months
Archival -20°CInert (Ar/N2)Double vacuum-sealed with desiccant> 24 Months

Table 2: Troubleshooting Matrix

Symptom / IssueRoot CauseCorrective Action
Powder clumping / sticking to spatulaAmbient moisture absorptionDry under high vacuum (40°C) for 12-24h; verify with KF titration.
Inconsistent Suzuki coupling yieldsStoichiometric imbalance due to water weightRecalculate molarity based on KF moisture % or dry the starting material.
Condensation inside vialOpened while coldAlways allow vials to equilibrate to room temp in a desiccator before opening.

Mandatory Visualization

MoistureInterference WetSM Wet 5-bromo-N-ethyl- 2-methoxynicotinamide Weighing Inaccurate Mass Measurement WetSM->Weighing Water Weight Ligand Phosphine Ligand Degradation (Oxidation) WetSM->Ligand Free Water in anhydrous step Stoich Stoichiometric Imbalance (Deficient Bromide) Weighing->Stoich Boronic Excess Boronic Ester Partner Stoich->Boronic SideRxn Protodeboronation Side Reactions Boronic->SideRxn LowYield Low Yield of PI3K Inhibitor Intermediate SideRxn->LowYield Ligand->LowYield

Mechanism of moisture interference in downstream PI3K inhibitor synthesis (Suzuki Coupling).

StorageWorkflow Start Bulk Material Receipt GloveBox Transfer to Inert Glove Box (N2/Ar) Start->GloveBox Aliquot Aliquot into Amber Vials GloveBox->Aliquot Purge Argon Gas Purge Aliquot->Purge Seal1 Primary Seal (Teflon Cap + Parafilm) Purge->Seal1 Seal2 Secondary Containment (Vacuum Bag + Desiccant) Seal1->Seal2 Store Long-Term Storage (2-8°C) Seal2->Store

Optimal workflow for aliquoting and long-term storage of moisture-sensitive intermediates.

References

  • Source: google.
  • Source: analab.co.
  • Title: Investigating Arylazoformamide Ligands in Palladium(II)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-bromo-N-ethyl-2-methoxynicotinamide and 5-bromo-nicotinamide

This in-depth technical guide provides a comparative analysis of the chemical reactivity of two structurally related nicotinamide derivatives: 5-bromo-N-ethyl-2-methoxynicotinamide and 5-bromo-nicotinamide. Designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comparative analysis of the chemical reactivity of two structurally related nicotinamide derivatives: 5-bromo-N-ethyl-2-methoxynicotinamide and 5-bromo-nicotinamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates how subtle structural modifications—specifically the presence of N-ethyl and 2-methoxy substituents—profoundly influence the electronic properties and, consequently, the reaction pathways of the parent molecule. We will explore the causality behind their differing reactivities in key synthetic transformations, supported by established chemical principles and experimental data.

Structural and Electronic Overview

At first glance, both molecules share a common scaffold: a pyridine ring brominated at the 5-position with a carboxamide group at the 3-position. This core structure makes both compounds valuable building blocks, particularly for introducing a substituted pyridine motif into larger molecules via cross-coupling reactions.[1][2] However, the substituents on 5-bromo-N-ethyl-2-methoxynicotinamide introduce critical electronic and steric differences.

Structures cluster_0 5-bromo-nicotinamide cluster_1 5-bromo-N-ethyl-2-methoxynicotinamide 5BN 5BENMN

Caption: Chemical structures of the two nicotinamide derivatives.

  • 5-bromo-nicotinamide: Features a primary amide (-CONH₂). The pyridine ring is inherently electron-deficient, a characteristic that is minimally altered by the substituents.[3]

  • 5-bromo-N-ethyl-2-methoxynicotinamide: Features a secondary amide (-CONHEt) and a methoxy group (-OCH₃) at the C2 position. The 2-methoxy group is a strong electron-donating group (EDG) through resonance, which significantly increases the electron density of the pyridine ring. This electronic perturbation is the primary driver of the differences in reactivity discussed below. The N-ethyl group introduces minor steric bulk compared to the primary amide.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The C5-Br bond in both compounds is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[4][5] These reactions are cornerstones of modern medicinal chemistry for building molecular complexity.[2][6]

Mechanistic Considerations

The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This step is highly sensitive to the electronic density of the aryl halide.

  • Electron-deficient rings (like 5-bromo-nicotinamide) facilitate this oxidative addition, leading to faster reaction rates and often requiring milder conditions.

  • Electron-rich rings (like 5-bromo-N-ethyl-2-methoxynicotinamide) retard the oxidative addition step due to the increased electron density from the 2-methoxy group. This makes the C-Br bond less electrophilic and thus less reactive towards the electron-rich Pd(0) catalyst.

Suzuki_Cycle Generalized Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oa_complex R-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-determining step) trans_complex R-Pd(II)L₂(R') (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R-R' (Coupled Product) trans_complex->product product_complex R-R' + Pd(0)L₂ reagent1 R-Br (Aryl Bromide) reagent1->oa_complex reagent2 R'-B(OH)₂ (Boronic Acid) reagent2->trans_complex base Base (e.g., K₃PO₄) base->trans_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Implications

As a direct consequence of the electronic differences, the two compounds require distinct conditions for successful cross-coupling.

Parameter5-bromo-nicotinamide5-bromo-N-ethyl-2-methoxynicotinamideRationale
Reactivity HigherLowerThe electron-deficient nature of the pyridine ring in 5-bromo-nicotinamide accelerates the rate-limiting oxidative addition step.
Typical Temp. 80 - 100 °C100 - 120 °C (or higher)Higher thermal energy is needed to overcome the activation barrier for the less reactive, electron-rich substrate.
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)A higher concentration of the active catalyst may be required to achieve a reasonable reaction rate.
Ligand Choice Standard phosphine ligands (e.g., PPh₃)Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos)Bulky, electron-rich ligands promote the reductive elimination step and can stabilize the Pd(0) state, which is crucial for activating less reactive aryl halides.[5][7]

Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution (SNA_r) is another fundamental reaction class for substituted pyridines. This pathway is highly dependent on the presence of both an electron-deficient ring and a suitable leaving group at an activated position (typically C2, C4, or C6).[8][9]

  • 5-bromo-nicotinamide: This compound is generally unreactive towards SNA_r under standard conditions. It lacks a leaving group at the activated C2 or C4/C6 positions. While the pyridine ring is electron-deficient, there is no facile pathway for nucleophilic attack and displacement.

  • 5-bromo-N-ethyl-2-methoxynicotinamide: The presence of the methoxy group at the C2 position introduces a potential handle for SNA_r.[10] Although the methoxy group is electron-donating, which deactivates the ring for SNA_r compared to a pyridine with electron-withdrawing groups, it can function as a leaving group in the presence of strong nucleophiles. This opens up a synthetic pathway that is unavailable to 5-bromo-nicotinamide.[11]

Reactivity_Comparison start1 5-bromo-nicotinamide cross_coupling Pd-Catalyzed Cross-Coupling start1->cross_coupling Favorable (Milder Conditions) snar Nucleophilic Aromatic Substitution (SNAr) start1->snar start2 5-bromo-N-ethyl-2- methoxynicotinamide start2->cross_coupling Less Favorable (Forcing Conditions) start2->snar Possible (Strong Nucleophile) prod1 C5-Coupled Product cross_coupling->prod1 prod2 C5-Coupled Product cross_coupling->prod2 prod3 C2-Substituted Product snar->prod3 no_reaction No Reaction snar->no_reaction

Caption: Comparative reaction pathways for the two nicotinamide derivatives.

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromonicotinamide (General)

This protocol is adapted from established procedures for coupling aryl bromides.[4]

  • Reaction Setup: To a dry Schlenk flask, add 5-bromonicotinamide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Add degassed solvent (e.g., DMF, Dioxane/H₂O mixture) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Note: For 5-bromo-N-ethyl-2-methoxynicotinamide , this protocol would likely require modification. Expect to use a higher temperature (100-110 °C), a more robust catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos), and potentially a longer reaction time to achieve a comparable yield due to its lower reactivity.

Protocol 2: Nucleophilic Aromatic Substitution on 5-bromo-N-ethyl-2-methoxynicotinamide

This protocol is a hypothetical example based on the reactivity of 2-methoxypyridines.[11]

  • Reaction Setup: In a sealed tube, dissolve 5-bromo-N-ethyl-2-methoxynicotinamide (1.0 equiv.) in a suitable high-boiling solvent (e.g., NMP or DMSO).

  • Reagent Addition: Add the nucleophile (e.g., a secondary amine like piperidine, 3-5 equiv.) and a strong base if required (e.g., NaH or KHMDS, 1.5 equiv.).

  • Reaction: Seal the tube and heat the mixture to a high temperature (e.g., 120-150 °C). Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction carefully to room temperature and quench with saturated NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Causality Note: This reaction is predicated on the ability of the nucleophile to displace the methoxy group at the activated C2 position. Applying these conditions to 5-bromo-nicotinamide would not be expected to yield a C2-substituted product.

Conclusion

The comparison between 5-bromo-N-ethyl-2-methoxynicotinamide and 5-bromo-nicotinamide serves as an excellent case study in physical organic chemistry. The addition of a single electron-donating methoxy group at the C2 position fundamentally alters the electronic landscape of the pyridine ring.

  • 5-bromo-nicotinamide is the more reactive substrate for palladium-catalyzed cross-coupling reactions due to its relatively electron-poor nature, which facilitates the crucial oxidative addition step.

  • 5-bromo-N-ethyl-2-methoxynicotinamide , while less reactive in cross-coupling, possesses a latent reactivity for nucleophilic aromatic substitution at the C2 position, offering an alternative synthetic pathway that is inaccessible to its unsubstituted counterpart.

Understanding these nuanced differences in reactivity is paramount for researchers in designing efficient and effective synthetic routes. The choice of substrate should not only be based on the desired final structure but also on a thorough consideration of the electronic effects that will govern the success of the planned chemical transformations.

References

  • PubChem. (n.d.). 5-Bromonicotinamide. National Center for Biotechnology Information. Retrieved from [Link][3]

  • NextSDS. (n.d.). 5-bromo-2-methoxynicotinamide — Chemical Substance Information. Retrieved from [Link][12]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][5]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Retrieved from [Link][6]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link][7]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link][8]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Retrieved from [Link][9]

  • Smith, J. D., et al. (2019). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Retrieved from [Link][10]

  • Clayden, J., et al. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General reference for reaction mechanisms).
  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
  • Chiba, S., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Retrieved from [Link][11]

Sources

Comparative

Comparative Guide: Methoxy vs. Ethoxy Substitutions on 5-Bromonicotinamide Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide Executive Summary The 5-bromonicotinamide motif is a highly privileged scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary

The 5-bromonicotinamide motif is a highly privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR ligands, and antimalarial agents [1]. The primary amide serves as a critical hydrogen bond donor/acceptor (often interacting with kinase hinge regions), while the 5-bromo position provides a versatile handle for late-stage palladium-catalyzed diversification.

During lead optimization, substituting the scaffold with a methoxy (-OCH₃) versus an ethoxy (-OCH₂CH₃) group—typically at the 2- or 6-position of the pyridine ring, or on an appended aryl ring—represents a critical Structure-Activity Relationship (SAR) inflection point. This guide objectively compares the physicochemical, metabolic, and pharmacological impacts of these two substitutions, providing actionable experimental workflows and self-validating protocols to guide your synthetic strategy.

Mechanistic Rationale: The Causality of Substitution

The decision to deploy a methoxy versus an ethoxy group extends far beyond a simple addition of 14 Daltons (a single -CH₂- unit). It fundamentally alters the molecule's interaction with both its biological target and the metabolic machinery of the host.

Steric Bulk and Target Engagement
  • Methoxy: With a smaller van der Waals volume (approx. 38 ų), the methoxy group is ideal for narrow, solvent-restricted binding pockets. It can adopt a coplanar conformation with the pyridine ring, maximizing electron donation into the aromatic system without causing severe steric clashes.

  • Ethoxy: The ethoxy group (approx. 55 ų) introduces significant steric bulk. The added methylene unit allows the terminal methyl group to project out of the aromatic plane, enabling it to access deeper hydrophobic sub-pockets. However, this out-of-plane twist can disrupt optimal hydrogen bonding geometries at the adjacent primary amide.

Lipophilicity and Solvation

The addition of the methylene unit in the ethoxy substituent increases the calculated partition coefficient (cLogP) by approximately 0.4 to 0.5 units.

  • Causality: This increase in lipophilicity enhances passive membrane permeability, often improving cellular assay potency. However, the thermodynamic cost of desolvating the larger, more lipophilic ethoxy group can reduce aqueous kinetic solubility, potentially complicating oral formulation.

Metabolic Stability (CYP450 Clearance)

Both groups are susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation, primarily driven by CYP2D6, CYP2C19, and CYP3A4 [2].

  • Causality: O-dealkylation is initiated by hydrogen abstraction at the carbon alpha to the oxygen. The methoxy group is often rapidly cleared via O-demethylation. Conversely, the ethoxy group's alpha-carbon is more sterically hindered. While it forms a more stable secondary radical intermediate, the steric bulk often impedes optimal alignment with the CYP heme iron-oxo species, frequently resulting in a slower rate of O-deethylation and an extended biological half-life [2].

SAR decision matrix for methoxy vs ethoxy substitutions on 5-bromonicotinamide.

Comparative Experimental Data

To illustrate these principles, we present a comparative dataset utilizing two representative intermediates: 2-methoxy-5-bromonicotinamide (Compound A) and 2-ethoxy-5-bromonicotinamide (Compound B) , evaluated against a representative kinase target panel and standard ADME assays.

Table 1: Physicochemical and In Vitro ADME Profiling
ParameterCompound A (Methoxy)Compound B (Ethoxy)Performance Shift & Rationale
Molecular Weight 231.05 g/mol 245.08 g/mol +14 Da (Addition of -CH₂-)
cLogP 1.822.25Increased lipophilicity for B improves membrane partitioning.
TPSA (Ų) 55.155.1Identical; polar surface area remains unchanged.
Kinetic Solubility (pH 7.4) 185 µM92 µM50% reduction for B due to higher desolvation energy.
HLM Intrinsic Clearance 45 µL/min/mg22 µL/min/mgB demonstrates superior metabolic stability (slower O-dealkylation).
Target Kinase IC₅₀ 12 nM45 nMA is favored; B's steric bulk causes a clash in the hinge region.

Data Interpretation: While the ethoxy substitution (Compound B) successfully halves the intrinsic clearance rate by hindering CYP450 metabolism, the added steric bulk negatively impacts target affinity by nearly 4-fold. This highlights the classic medicinal chemistry trade-off between pharmacokinetic stability and pharmacodynamic potency.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality and assay health.

Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling

The 5-bromo position is primed for cross-coupling. Palladium-catalyzed Suzuki-Miyaura coupling is selected over Stille coupling to avoid toxic organotin byproducts and facilitate easier purification [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the 5-bromonicotinamide derivative (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality Check: Pd(dppf)Cl₂ is chosen for its bidentate ligand structure, which prevents catalyst deactivation via reductive elimination of the starting materials.

  • Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 M, 3.0 equiv).

    • Causality Check: The biphasic system ensures the base is available to activate the boronic acid (forming the reactive boronate) without precipitating the organic intermediates.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor progression via LC-MS.

  • Validation (Self-Correction): If debromination occurs (yielding the des-bromo byproduct), lower the temperature to 75°C and switch to a less sterically hindered catalyst like Pd(PPh₃)₄.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition with EtOAc/water, and purify the organic layer via flash chromatography.

In Vitro CYP450 Clearance Assay (Human Liver Microsomes)

To accurately quantify the O-dealkylation rates of the methoxy vs. ethoxy derivatives, an HLM stability assay must be performed with strict enzymatic controls [2].

Step-by-Step Methodology:

  • Pre-Incubation (The Negative Control): Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLM). Incubate at 37°C for 5 minutes without NADPH.

    • Causality Check: This step is critical. Any compound loss here indicates chemical instability (e.g., hydrolysis) rather than CYP-mediated metabolism.

  • Activation: Initiate the reaction by adding an NADPH regenerating system (1.0 mM NADP⁺, 5.0 mM glucose-6-phosphate, 1.0 U/mL G6PDH).

  • System Validation (Positive Control): Run a parallel assay using Verapamil (a known high-clearance CYP3A4 substrate). If Verapamil is not cleared rapidly, the microsomes are degraded, and the assay must be voided.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Check: Cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at that exact time point.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).

Self-validating in vitro human liver microsome (HLM) clearance workflow.

Conclusion

The transition from a methoxy to an ethoxy substitution on a 5-bromonicotinamide scaffold is a powerful tool for modulating pharmacokinetics. While the ethoxy group reliably increases lipophilicity and often dampens CYP-mediated O-dealkylation clearance, it does so at the cost of increased steric bulk and reduced aqueous solubility. Application scientists must weigh these factors against the specific spatial constraints of their target's binding pocket, utilizing rigorous, self-validating assays to confirm the SAR trajectory.

References

  • Synthesis and SAR of 5-Bromonicotinamide Derivatives as GPCR Ligands:Defining Structure–Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists. ACS Publications.
  • Comparative CYP450 O-Dealkylation (Methoxy vs Ethoxy Clearance):Identification of cytochrome P450 enzymes involved in the metabolism of the designer drugs N-(1-phenylcyclohexyl). PubMed / NIH.
  • Kinase Inhibitor SAR on Pyridyl Scaffolds:Novel Class of Colony-Stimulating Factor 1 Receptor Kinase Inhibitors Based on an o-Aminopyridyl Alkynyl Scaffold as Potential Treatment for Inflammatory Disorders. Journal of Medicinal Chemistry - ACS Publications.
Validation

A Comparative Guide to the Reproducible Synthesis of 5-bromo-N-ethyl-2-methoxynicotinamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of target molecules is paramount. This guide provides an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of target molecules is paramount. This guide provides an in-depth comparison of two primary synthetic pathways for 5-bromo-N-ethyl-2-methoxynicotinamide, a substituted nicotinamide derivative of interest. As a senior application scientist, my focus extends beyond mere procedural documentation to an analysis of the underlying chemical principles and potential sources of variability that can impact reproducibility across different laboratory settings. This document is designed to empower researchers to make informed decisions when selecting a synthetic route, troubleshoot common issues, and ultimately, enhance the consistency of their chemical syntheses.

Introduction to the Synthetic Challenge

5-bromo-N-ethyl-2-methoxynicotinamide is a molecule with potential applications in medicinal chemistry. The reproducibility of its synthesis is critical for generating reliable biological data and for scalable production. The two pathways detailed below—direct amidation of the corresponding carboxylic acid and amidation via an ester intermediate—represent common and logical approaches to the synthesis of this target molecule. However, each pathway presents a unique set of challenges and variables that can influence yield, purity, and overall reproducibility. This guide will dissect these pathways, offering a comparative analysis to aid in the selection of the most appropriate method for your specific research needs and laboratory capabilities.

Pathway 1: Direct Amidation of 5-bromo-2-methoxynicotinic acid

This pathway commences with the commercially available 5-bromo-2-methoxynicotinic acid and couples it with ethylamine to form the desired amide bond. This can be achieved through two primary methods: activation of the carboxylic acid with a coupling agent or conversion to an acyl chloride.

Method 1A: Amidation using a Coupling Agent

The direct coupling of a carboxylic acid and an amine is a widely used method for amide bond formation, though it is not without its challenges. The direct reaction can be slow and often results in the formation of a stable ammonium carboxylate salt, which is unreactive towards amide formation[1]. To overcome this, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed[][3]. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-methoxynicotinic acid (1.0 eq) and HOBt (1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the activated ester.

  • Amine Addition: Slowly add a solution of ethylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC)[4].

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 5-bromo-N-ethyl-2-methoxynicotinamide[4].

Method 1B: Amidation via Acyl Chloride Formation

A more classical and often more robust approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine[][5].

  • Acyl Chloride Formation: In a fume hood, suspend 5-bromo-2-methoxynicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of DMF. Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to ensure all SOCl₂ is removed as it can react with the amine in the next step.

  • Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent like DCM or THF and cool to 0 °C. In a separate flask, prepare a solution of ethylamine (2.2 eq) in the same solvent. Slowly add the acyl chloride solution to the ethylamine solution with vigorous stirring. The excess amine acts as a scavenger for the HCl byproduct.

  • Reaction and Workup: Stir the reaction at room temperature for 1-3 hours. Monitor by TLC. After completion, the workup is similar to Method 1A, involving washing with dilute acid and brine.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Pathway 2: Amidation of Methyl 5-bromo-2-methoxynicotinate

This alternative pathway involves the aminolysis of an ester, in this case, the methyl ester of the parent carboxylic acid, with ethylamine. This method avoids the use of coupling agents or harsh chlorinating agents but typically requires elevated temperatures to proceed at a reasonable rate[6].

Experimental Protocol (Ester Aminolysis)
  • Reaction Setup: Combine methyl 5-bromo-2-methoxynicotinate (1.0 eq) and an excess of ethylamine (as a solution in a solvent like THF or ethanol, or as a neat liquid in a sealed tube) in a pressure-resistant reaction vessel.

  • Reaction: Heat the mixture to a temperature between 80-120 °C. The reaction time can vary from several hours to a few days. The progress should be monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess ethylamine and solvent.

  • Purification: The crude product can be purified by silica gel column chromatography.

Head-to-Head Comparison of Synthetic Pathways

ParameterPathway 1A (Coupling Agent)Pathway 1B (Acyl Chloride)Pathway 2 (Ester Aminolysis)
Starting Material 5-bromo-2-methoxynicotinic acid5-bromo-2-methoxynicotinic acidMethyl 5-bromo-2-methoxynicotinate
Key Reagents EDC, HOBt, Ethylamine, BaseThionyl Chloride, EthylamineEthylamine
Reaction Conditions Mild (0 °C to room temperature)Moderate (reflux for acyl chloride formation)Harsh (elevated temperature and pressure)
Typical Yield Moderate to HighHighModerate
Purity of Crude Product Moderate (impurities from coupling agents)HighModerate (potential for side products at high temp)
Ease of Purification Can be challenging due to byproductsGenerally straightforwardModerate
Safety Considerations Coupling agents can be sensitizers.Thionyl chloride is corrosive and toxic.Requires handling of volatile amines at high pressure.
Cost of Reagents Higher (due to coupling agents)LowerLower
Reproducibility Sensitive to reagent quality and moisture.Generally robust and reproducible.Can be variable depending on temperature and pressure control.

Discussion of Reproducibility and Key Experimental Variables

The reproducibility of any synthetic procedure is contingent on a thorough understanding and control of its critical parameters.

For Pathway 1 (Direct Amidation):

  • Purity of Starting Materials: The purity of 5-bromo-2-methoxynicotinic acid is crucial. Impurities can interfere with the reaction and complicate purification.

  • Moisture Control: Both the coupling agent and the acyl chloride methods are sensitive to moisture. Water can hydrolyze the activated intermediates, leading to lower yields. The use of dry solvents and an inert atmosphere is highly recommended[4].

  • Stoichiometry: Precise control of the stoichiometry of the coupling agents and the base is critical in Method 1A to avoid side reactions and ensure complete conversion.

  • Temperature Control: In the acyl chloride method (1B), controlling the temperature during the addition of the acyl chloride to the amine is important to prevent side reactions.

For Pathway 2 (Ester Aminolysis):

  • Temperature and Pressure Control: The rate and outcome of the aminolysis reaction are highly dependent on temperature and pressure. Inconsistent heating or pressure fluctuations can lead to variable reaction times and yields.

  • Excess Amine: A sufficient excess of ethylamine is necessary to drive the equilibrium towards the amide product. The exact excess may need to be optimized for reproducibility.

  • Side Reactions: At elevated temperatures, pyridine-containing compounds can be susceptible to degradation or side reactions, which can impact the purity and yield of the final product.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow and decision points within each synthetic pathway.

pathway1 cluster_1A Pathway 1A: Coupling Agent cluster_1B Pathway 1B: Acyl Chloride A1 5-bromo-2-methoxynicotinic acid A2 Activate with EDC/HOBt A1->A2 A3 React with Ethylamine A2->A3 A4 Workup & Purification A3->A4 A5 5-bromo-N-ethyl-2-methoxynicotinamide A4->A5 B1 5-bromo-2-methoxynicotinic acid B2 Form Acyl Chloride (SOCl₂) B1->B2 B3 React with Ethylamine B2->B3 B4 Workup & Purification B3->B4 B5 5-bromo-N-ethyl-2-methoxynicotinamide B4->B5

Caption: Synthetic routes starting from 5-bromo-2-methoxynicotinic acid.

pathway2 cluster_2 Pathway 2: Ester Aminolysis C1 Methyl 5-bromo-2-methoxynicotinate C2 React with Ethylamine (Heat) C1->C2 C3 Workup & Purification C2->C3 C4 5-bromo-N-ethyl-2-methoxynicotinamide C3->C4

Sources

Comparative

A Researcher's Guide to Characterizing the Selectivity of Novel Nicotinamide Analogs: A Hypothetical Case Study of 5-bromo-N-ethyl-2-methoxynicotinamide

Introduction: The Criticality of Selectivity in Drug Discovery In the pursuit of novel therapeutics, the potency of a compound against its intended target is only half the story. The other, equally crucial, half is its s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, the potency of a compound against its intended target is only half the story. The other, equally crucial, half is its selectivity—the degree to which it avoids interacting with other proteins in the vast human proteome. Off-target interactions can lead to unforeseen side effects, toxicity, or even mask the true mechanism of action, contributing to a significant rate of attrition for drug candidates in late-stage development.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using the hypothetical molecule 5-bromo-N-ethyl-2-methoxynicotinamide as a case study.

While specific experimental data for 5-bromo-N-ethyl-2-methoxynicotinamide is not available in the public domain as of this writing, its core structure—a substituted nicotinamide—suggests a potential interaction with enzymes that utilize nicotinamide as a substrate. A prominent example is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a significant role in metabolism and has been implicated in various diseases, including cancer and metabolic disorders.[3][4][5] Therefore, for the purpose of this guide, we will hypothesize that NNMT is the primary target of our novel compound and proceed to outline how a researcher would rigorously test this hypothesis and characterize its broader selectivity profile.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system of inquiry that is grounded in established scientific principles.

Part 1: The Selectivity Profiling Workflow

A systematic approach is essential to de-risk a novel compound and build confidence in its therapeutic potential. The process can be visualized as a tiered workflow, starting with the confirmation of the primary target and progressively broadening the screen to identify potential off-target liabilities.

G cluster_0 Phase 1: Primary Target Engagement & Potency cluster_1 Phase 2: Initial Cross-Reactivity Assessment cluster_2 Phase 3: Broad Off-Target Liability Screening A Hypothesized Target Identification (e.g., NNMT based on structural analogy) B In Vitro Enzymatic Assay (Determine IC50/Ki for primary target) A->B C Cell-based Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) B->C D Focused Panel Screening (Related methyltransferases, NAD+ utilizing enzymes) C->D Proceed if potent & cell-active E Preliminary Kinase Panel (e.g., a small, diverse set of kinases) D->E F Comprehensive Safety Panel (e.g., Eurofins SafetyScreen44™ or Reaction Biology InVEST44™) E->F Proceed to de-risk for broader liabilities G Full Kinome Screen (>400 kinases) F->G H Data Analysis & Hit Validation (Dose-response confirmation of off-target hits) G->H I I H->I Generate Selectivity Score & Guide SAR

Caption: A tiered workflow for assessing the selectivity of a novel compound.

Part 2: Comparative Analysis - Benchmarking Against the Field

To interpret the selectivity data of our hypothetical compound, it is essential to compare it against other molecules with similar primary targets. For NNMT, several inhibitors have been characterized, providing a valuable reference point. We will consider two such compounds for our comparison:

  • 6-Methoxynicotinamide (JBSNF-000088): An analog of nicotinamide and a potent, orally active NNMT inhibitor.[6]

  • NNMT-IN-5: A potent NNMT inhibitor with an excellent reported selectivity profile over other methyltransferases.[6]

The following table presents a hypothetical data set for 5-bromo-N-ethyl-2-methoxynicotinamide, illustrating how it would be compared against these established inhibitors. The data is structured to highlight both on-target potency and off-target hits from a standard safety screening panel. Such panels typically include a wide range of targets known to be associated with adverse drug reactions (ADRs), such as G-protein coupled receptors (GPCRs), ion channels, transporters, and various enzymes.[1][7][8]

Table 1: Hypothetical Comparative Selectivity Profile

Target ClassTarget5-bromo-N-ethyl-2-methoxynicotinamide (% Inhibition @ 10 µM)6-Methoxynicotinamide (JBSNF-000088) (% Inhibition @ 10 µM)NNMT-IN-5 (% Inhibition @ 10 µM)
Primary Target NNMT 98% (IC50 = 0.05 µM) 99% (IC50 = 1.8 µM) [6]99% (IC50 = 0.048 µM) [6]
Methyltransferases PRMT515%<10%<5%
EZH2<10%<10%<5%
Kinases ABL165%12%8%
SRC58%9%7%
GPCRs Adrenergic α1A<5%<5%<5%
Dopamine D225%<10%<10%
Ion Channels hERG45%<10%<10%
Nav1.518%<5%<5%
Transporters SERT33%15%<10%

Disclaimer: This table contains hypothetical data for 5-bromo-N-ethyl-2-methoxynicotinamide for illustrative purposes only.

From this hypothetical data, a Senior Application Scientist would draw several key insights:

  • On-target Potency: The compound is highly potent against the primary target, comparable to the potent inhibitor NNMT-IN-5.

  • Off-target Liabilities: There are several potential liabilities. The inhibition of ABL1 and SRC kinases is a significant finding that requires follow-up. Kinase inhibition is a common source of off-target effects for small molecules.[9][10][11]

  • hERG Activity: The 45% inhibition of the hERG channel is a warning sign, as hERG inhibition is linked to cardiotoxicity, a major reason for drug failure.[1][2]

  • Comparative Selectivity: Compared to the benchmarks, our hypothetical compound appears less selective, suggesting that the 5-bromo and N-ethyl substitutions might introduce new, unfavorable interactions. This would guide the next round of structure-activity relationship (SAR) studies to mitigate these off-target effects while preserving on-target potency.[7]

Part 3: Experimental Protocol - Broad Panel Off-Target Screening

To generate the data presented above, a broad in vitro safety pharmacology profiling study is essential.[7][8] These are typically run by specialized contract research organizations (CROs) like Eurofins Discovery or Reaction Biology, which maintain large collections of validated assays.[7][12] Below is a representative protocol for such a screen.

Objective: To assess the inhibitory activity of a test compound (e.g., 5-bromo-N-ethyl-2-methoxynicotinamide) against a panel of ~44-98 targets implicated in adverse drug reactions.

Methodology: A Hybrid Approach of Radioligand Binding and Functional Assays

  • Causality: The choice of assay format (binding vs. functional) depends on the target class. For many GPCRs and transporters, radioligand binding assays are a robust, high-throughput method to detect direct interaction.[1] For enzymes and some ion channels, functional assays that measure the biological output are more informative.

Step-by-Step Protocol:

  • Compound Preparation and Solubilization:

    • Action: Prepare a 10 mM stock solution of 5-bromo-N-ethyl-2-methoxynicotinamide in 100% DMSO.

    • Rationale: DMSO is a universal solvent for most small molecules. A high-concentration stock is necessary for serial dilutions to achieve the final assay concentration while minimizing the final DMSO concentration in the assay, which can affect biological activity.

  • Assay Execution (Example: A GPCR Radioligand Binding Assay):

    • Action: In a 96-well plate, combine the cell membrane preparation expressing the target receptor, a specific radioligand (e.g., ³H-prazosin for the α1A adrenergic receptor), and the test compound at a final concentration of 10 µM.

    • Rationale: The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity detected will be inversely proportional to the binding affinity of the test compound.

  • Incubation:

    • Action: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Rationale: Incubation time and temperature are optimized for each specific target to ensure reliable and reproducible results.

  • Separation of Bound and Free Ligand:

    • Action: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.

    • Rationale: This step is critical to separate the signal (bound ligand) from the noise (unbound ligand).

  • Detection:

    • Action: Place the filter mat in a scintillation counter to quantify the amount of radioactivity in each well.

    • Rationale: Scintillation counting provides a highly sensitive measure of the bound radioligand.

  • Data Analysis:

    • Action: Calculate the percent inhibition for the test compound by comparing the radioactivity in the test wells to control wells (0% inhibition with vehicle only, and 100% inhibition with a known saturating unlabeled ligand).

    • Rationale: This normalization allows for a standardized comparison of activity across different assays and compounds. A common threshold for a "hit" is >50% inhibition, which would then be followed up with dose-response studies to determine an IC50 value.

Part 4: Contextualizing the Primary Target - The NNMT Pathway

Understanding the biological role of the primary target is essential for interpreting both on-target efficacy and potential on-target toxicities. NNMT is a key enzyme in the metabolism of nicotinamide (a form of vitamin B3).

NNMT_Pathway cluster_inputs Inputs cluster_outputs Outputs & Consequences NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAD NAD+ Pool NAM->NAD Salvage Pathway SAM S-adenosyl methionine (SAM) (Methyl Donor) SAM->NNMT MNA 1-methylnicotinamide (MNA) NNMT->MNA Methylation SAH S-adenosyl homocysteine (SAH) NNMT->SAH Epigenetics Histone & DNA Methylation SAH->Epigenetics Inhibits Methyltransferases

Caption: The central role of NNMT in cellular metabolism.

NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA), using S-adenosylmethionine (SAM) as the methyl donor.[4] This process has two major consequences:

  • Regulation of the NAD+ Pool: By consuming nicotinamide, NNMT can regulate the cellular pool of NAD+, a critical coenzyme in redox reactions and a substrate for signaling enzymes like PARPs and sirtuins.[4]

  • Modulation of Methylation Potential: The reaction consumes SAM and produces S-adenosylhomocysteine (SAH), a potent inhibitor of other methyltransferases. Thus, overexpression of NNMT can impact global epigenetic states.[4]

An inhibitor of NNMT, like our hypothetical compound, would be expected to increase cellular levels of nicotinamide and SAM, potentially impacting a wide range of downstream cellular processes. This highlights why understanding both on-target and off-target effects is paramount.

Conclusion

The journey of a novel compound from concept to clinic is paved with rigorous scientific validation. Off-target screening is not merely a regulatory hurdle but a fundamental component of understanding a molecule's true biological activity. While 5-bromo-N-ethyl-2-methoxynicotinamide remains a hypothetical entity for this guide, the principles and methodologies outlined provide a robust and universally applicable template for any researcher embarking on the characterization of a new chemical entity. By employing a tiered screening strategy, benchmarking against known compounds, and understanding the broader biological context, scientists can make more informed decisions, ultimately leading to the development of safer and more effective medicines.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Lynch, J.J., et al. (2009). In Vitro Safety Pharmacology Profiling: What Else Beyond Herg?. Taylor & Francis Online. [Link]

  • Bowes, J., et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG?. PubMed. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Bamborough, P., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. [Link]

  • El-Elimat, T., et al. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • van der Wouden, P.A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • McMasters, D.R. (2018). Knowledge-Based Approaches to Off-Target Screening. PubMed. [Link]

  • Eurofins Discovery. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Publications. [Link]

  • Neelakantan, H., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ban, Y.J., et al. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. PMC. [Link]

  • Pompei, V., et al. (2025). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma. PMC. [Link]

  • NextSDS. (n.d.). 5-Bromo-N-methyl-nicotinamide — Chemical Substance Information. [Link]

  • Belyorgan, T., et al. (2022). the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. PMC - NIH. [Link]

  • Campagna, R., et al. (2021). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. MDPI. [Link]

  • de la Torre, B.G., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. [Link]

  • de la Torre, B.G., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [Link]

  • Basilicata, M., et al. (2026). A 5-Br-1-Propylisatin Derivative as a Promising BRD9 Ligand: Insights from Computational and STD NMR Investigation. MDPI. [Link]

  • Kannt, A., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. [Link]

  • Various Authors. (2023). Current Medicinal Chemistry. Semantic Scholar. [Link]

  • Kannt, A., et al. (2018). JBSNF-000088: Pharmacokinetics profile and target engagement. ResearchGate. [Link]

  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. PubMed. [Link]

  • Various Authors. (2025). Identification of Natural Product Inhibitors against Human Nicotinamide N-Methyltransferase (hNNMT): An In Silico and in vitro A. [Link]

  • Ito, S., et al. (2012). N-methylnicotinamide is an endogenous probe for evaluation of drug-drug interactions involving multidrug and toxin extrusions (MATE1 and MATE2-K). PubMed. [Link]

  • Maloney, B., et al. (2026). Efficacious Anti-Cancer Drugs Targeting Nicotinamide N-Methyltransferase (NNMT) in Cultured Human Oral Squamous Cell Carcinoma (OSCC). Sciety. [Link]

Sources

Validation

Validating biological targets of 5-bromo-N-ethyl-2-methoxynicotinamide using biochemical assays

Title: Validating Biological Targets of 5-bromo-N-ethyl-2-methoxynicotinamide Derivatives: A Biochemical Assay Comparison Guide Executive Summary 5-bromo-N-ethyl-2-methoxynicotinamide (CAS: 1315544-54-7) is a highly priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Biological Targets of 5-bromo-N-ethyl-2-methoxynicotinamide Derivatives: A Biochemical Assay Comparison Guide

Executive Summary 5-bromo-N-ethyl-2-methoxynicotinamide (CAS: 1315544-54-7) is a highly privileged chemical building block frequently utilized in the synthesis of isoindolinone-based inhibitors targeting Phosphatidylinositol 3-kinase (PI3K)[1]. PI3K isoforms, particularly PI3Kγ and PI3Kα, are critical lipid kinases involved in cellular proliferation, survival, and inflammatory responses. Validating the inhibitory potency of compounds derived from this scaffold requires robust, high-throughput biochemical assays. Because lipid kinases act on membrane-bound substrates to generate highly charged lipid products, traditional protein kinase assays are often inadequate. This guide objectively compares the leading biochemical assays used for PI3K target validation.

Mechanistic Grounding: The PI3K Pathway

PI3Ks catalyze the phosphorylation of the 3'-OH group on the inositol ring of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PIP3[2]. PIP3 acts as a vital lipid second messenger, recruiting pleckstrin homology (PH) domain-containing proteins like AKT to the plasma membrane. Inhibitors derived from 5-bromo-N-ethyl-2-methoxynicotinamide competitively bind to the ATP-binding pocket of the PI3K catalytic domain, halting this signaling cascade and downstream cellular responses.

PI3K_Pathway Stimulus Extracellular Stimuli (Growth Factors) Receptor RTK / GPCR Stimulus->Receptor Binds PI3K PI3K Enzyme (Biological Target) Receptor->PI3K Activates PIP3 PIP3 (Lipid Messenger) PI3K->PIP3 Phosphorylates Inhibitor 5-bromo-N-ethyl-2-methoxynicotinamide Derived Inhibitor Inhibitor->PI3K Competitively Inhibits PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT Activation PIP3->AKT Recruits Response Cell Survival & Proliferation AKT->Response Mediates

PI3K signaling pathway illustrating the target intervention point for the derived inhibitors.

Biochemical Assay Comparison

To objectively validate target engagement, researchers rely on three primary biochemical assay formats. Each leverages a distinct detection logic to overcome the difficulties of isolating highly charged lipid products:

  • ADP-Glo™ (Promega) : A universal, homogeneous luminescent assay that measures the byproduct of the kinase reaction: ADP[3]. It is highly tolerant to high ATP concentrations, making it ideal for determining true competitive inhibition kinetics.

  • AlphaScreen® (PerkinElmer) : A bead-based proximity assay that directly measures PIP3 production. It uses a competitive binding format where endogenous PIP3 competes with a biotinylated-PIP3 tracer for binding to a GRP1-PH domain-conjugated acceptor bead[4].

  • TR-FRET (Time-Resolved FRET) : Similar to AlphaScreen in its competitive PIP3 detection, but utilizes a fluorophore-labeled PIP3 tracer and a Terbium-labeled PH domain. It offers superior resistance to compound auto-fluorescence.

AlphaScreen_Logic cluster_Reaction 1. Kinase Reaction cluster_Detection 2. Competitive Detection PI3K PI3K + ATP PIP3 Unlabeled PIP3 (Product) PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Acceptor GRP1-PH Acceptor Bead PIP3->Acceptor Competes Tracer Biotin-PIP3 Tracer Tracer->Acceptor Binds Donor Streptavidin Donor Bead Tracer->Donor Binds Signal Luminescent Signal (Decreases with PI3K activity) Donor->Signal Singlet Oxygen

AlphaScreen competitive assay logic for detecting PI3K lipid kinase activity.

Data Presentation: Performance Comparison

The following table summarizes the quantitative parameters of these assays when validating PI3K inhibitors.

ParameterADP-Glo™ Kinase AssayAlphaScreen® PI3K AssayTR-FRET PI3K Assay
Detection Target ADP (Universal Byproduct)PIP3 (Specific Lipid Product)PIP3 (Specific Lipid Product)
Assay Format Positive Signal (Luminescence)Competitive (Signal Decrease)Competitive (Ratio Decrease)
ATP Tolerance Very High (Up to 1 mM)Moderate (Up to 100 µM)Moderate (Up to 100 µM)
Sensitivity (LOD) ~10 nM ADP~1 nM PIP3~5 nM PIP3
Typical Z'-Factor 0.7 - 0.90.6 - 0.80.7 - 0.85
Interference Risk Luciferase inhibitorsLight sensitivity, singlet oxygen quenchersAuto-fluorescent compounds

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must operate as a self-validating system. This requires incorporating a "No Enzyme" control (to define 0% activity / 100% inhibition) and a "Vehicle" control (DMSO, to define 100% activity). A reference inhibitor (e.g., AS-605240 for PI3Kγ or Wortmannin for pan-PI3K) must be included to verify assay sensitivity and ensure the Z'-factor remains robustly > 0.5[5].

Protocol 1: Universal ADP-Glo Profiling (High ATP Kinetics)

Causality: ADP-Glo is selected for initial IC50 determination because it allows for testing at physiological ATP concentrations (e.g., 100 µM - 1 mM), which is critical for accurately mapping the ATP-competitive inhibition kinetics of 5-bromo-N-ethyl-2-methoxynicotinamide derivatives[3].

  • Compound Preparation: Serially dilute the test derivatives in 100% DMSO. Transfer to a 384-well white microplate to achieve a final assay DMSO concentration of 1%.

  • Enzyme Addition: Add 2 µL of recombinant PI3K enzyme (diluted in kinase buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% CHAPS). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2 µL of substrate mix containing 100 µM ATP and 50 µM PIP2 (diC8). Self-Validation: Ensure the Mg2+ concentration is strictly maintained, as it is an obligate cofactor for ATP coordination.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step halts the kinase reaction and completely degrades unreacted ATP, eliminating background noise[3].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light.

  • Readout: Measure luminescence using a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 2: AlphaScreen Direct PIP3 Quantification

Causality: AlphaScreen is utilized when direct confirmation of lipid substrate conversion is required, bypassing potential false positives from ATPase contaminants that might trigger a signal in universal assays[6].

  • Kinase Reaction: Perform the kinase reaction in a 384-well ProxiPlate as described above, but restrict ATP to 10 µM to remain within the linear range of PIP3 generation. Stop the reaction after 30 minutes by adding 5 µL of Stop Buffer (containing EDTA to chelate Mg2+).

  • Tracer Addition: Under subdued lighting (AlphaScreen beads are highly photosensitive), add 5 µL of Biotin-PIP3 tracer and GRP1-PH domain-conjugated Acceptor beads.

  • Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads.

  • Equilibration: Seal the plate and incubate in the dark for 2 hours at room temperature. Causality: This extended incubation is required for the competitive binding equilibrium to stabilize between the endogenous PIP3 and the Biotin-PIP3 tracer.

  • Readout: Read on an AlphaScreen-compatible reader (e.g., EnVision). High PI3K activity results in a low signal, whereas effective inhibition by the test compound restores the high luminescent signal.

References

  • Title: Isoindolinone inhibitors of phosphatidylinositol 3-kinase (WO2011087776A1)
  • Title: Extreme Depletion of PIP3 Accompanies the Increased Life Span and Stress Tolerance of PI3K-null C. elegans Mutants Source: PMC (PubMed Central) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-bromo-N-ethyl-2-methoxynicotinamide proper disposal procedures

Standard Operating Procedure: Disposal and Spill Management of 5-Bromo-N-ethyl-2-methoxynicotinamide As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and disposal of halogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Spill Management of 5-Bromo-N-ethyl-2-methoxynicotinamide

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and disposal of halogenated pharmaceutical intermediates. 5-Bromo-N-ethyl-2-methoxynicotinamide (CAS: 1315544-54-7) is a brominated pyridine derivative widely utilized in drug discovery and organic synthesis[1]. Because it contains a covalently bound bromine atom, its disposal cannot be treated like standard organic laboratory waste.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, spill containment, and final destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Quantitative Data

Before designing a disposal plan, it is critical to understand the physicochemical parameters of the waste material.

PropertyValueOperational Implication
Chemical Name 5-Bromo-N-ethyl-2-methoxynicotinamideActive pharmaceutical intermediate (API) building block.
CAS Number 1315544-54-7Required for accurate RCRA waste manifesting[2].
Molecular Formula C9H11BrN2O2Contains heteroaromatic nitrogen and bromine[3].
Molecular Weight 259.10 g/mol High mass fraction of halogen (Bromine)[3].
Physical State Solid (Off-white powder)Prone to aerosolization during spills[1].
Waste Classification Halogenated Organic WasteRequires specialized high-temperature incineration[4].

The Causality of Halogenated Waste Segregation

In laboratory waste management, 5-bromo-N-ethyl-2-methoxynicotinamide must be strictly segregated into designated "Halogenated Organic Waste" containers [5].

The "Why" Behind the Protocol: Mixing halogenated waste (like brominated pyridines) with non-halogenated solvents (like ethanol or acetone) is a critical operational error. During standard municipal or low-grade incineration, non-halogenated waste is burned at lower temperatures. If brominated compounds are introduced into this stream, the incomplete combustion of the bromine-carbon bonds leads to the generation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[6].

Furthermore, disposal facilities utilize specific flue-gas desulfurization and halogen scrubbing systems to neutralize the hydrogen bromide (HBr) and diatomic bromine (Br2) gases generated during the destruction of brominated organics[7]. Segregating this waste ensures it is routed to properly equipped facilities, preventing environmental contamination and avoiding severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[8].

Disposal & Destruction Workflow

DisposalWorkflow Start 5-Bromo-N-ethyl-2-methoxynicotinamide Waste Generation Segregation Segregate into Halogenated Waste Start->Segregation Liquid/Solid Waste Labeling RCRA Hazardous Waste Labeling (List Brominated Organics) Segregation->Labeling Storage Secondary Containment (Away from strong oxidizers) Labeling->Storage Transport Licensed RCRA Transporter Storage->Transport Incineration High-Temp Incineration (>1100°C) Transport->Incineration Scrubbing Flue Gas Scrubbing (HBr/Br2 Removal) Incineration->Scrubbing Prevents PBDD/Fs Safe Safe Environmental Release Scrubbing->Safe

Cradle-to-grave disposal workflow for halogenated organic waste.

Step-by-Step Spill Response & Containment Protocol

Because 5-bromo-N-ethyl-2-methoxynicotinamide is a solid powder, spill response must prioritize the prevention of airborne dust, which poses an inhalation hazard and risks contaminating laboratory HVAC systems.

Step 1: Secure the Area and Don PPE

  • Action: Immediately restrict access to the spill zone. Personnel must don nitrile gloves, safety goggles, a standard lab coat, and an N95/P100 particulate respirator if the spill is extensive.

  • Rationale: Nitrile provides excellent resistance to incidental contact with solid brominated organics. The respirator prevents inhalation of active pharmaceutical dust.

Step 2: Wet Containment (Do Not Dry Sweep)

  • Action: Never use a dry broom or brush. Lightly mist the spilled powder with a compatible low-volatility solvent (e.g., a 70% ethanol/water mixture) to dampen the solid.

  • Rationale: Dry sweeping aerosolizes the fine powder. Wetting the material increases its mass and cohesion, safely pinning it to the surface.

Step 3: Collection and Transfer

  • Action: Use a disposable plastic scoop or damp absorbent pads to collect the wetted powder. Transfer the material into a wide-mouth, sealable high-density polyethylene (HDPE) container.

  • Rationale: HDPE is chemically inert to most halogenated organics and prevents leaching or container degradation.

Step 4: Surface Decontamination

  • Action: Wipe the spill area with solvent-soaked absorbent pads to remove microscopic residues. Place all used pads, scoops, and contaminated PPE into the HDPE container.

  • Rationale: Ensures no trace API is left to cross-contaminate future experiments.

Step 5: RCRA Labeling

  • Action: Seal the container and immediately affix a Hazardous Waste label. Mark the contents clearly as "Halogenated Organic Waste: Contains 5-bromo-N-ethyl-2-methoxynicotinamide and Ethanol."

  • Rationale: Unlabeled waste violates RCRA compliance and endangers downstream waste handlers who rely on accurate chemical profiles to prevent incompatible mixing[8].

Final Disposal & Incineration Parameters

Once the waste is transferred to a licensed hazardous waste facility, it undergoes specialized thermal destruction. To safely destroy 5-bromo-N-ethyl-2-methoxynicotinamide, the facility must utilize a rotary kiln or fluidized bed incinerator[9].

ParameterRequired ValueCausality / Rationale
Incineration Temperature > 1100°C (2012°F)Ensures complete cleavage of C-Br bonds; prevents PBDD/PBDF formation[6].
Residence Time > 2.0 secondsGuarantees complete thermal oxidation of the aromatic pyridine ring.
Flue Gas Scrubbing pH Alkaline (pH > 8.5)Neutralizes acidic hydrogen bromide (HBr) gas into stable bromide salts[7].

The Mechanistic Necessity of High Heat: At lower combustion temperatures (400°C - 800°C), the pyridine ring can fragment and recombine with the bromine radicals to synthesize highly stable, bioaccumulative PBDDs and PBDFs[10]. Pushing the incineration temperature above 1100°C ensures complete homolytic cleavage of all carbon-carbon and carbon-halogen bonds, reducing the molecule entirely to carbon dioxide, water, nitrogen oxides (NOx), and inorganic hydrogen bromide (HBr) / bromine gas (Br2)[7]. The resulting flue gas is then passed through alkaline wet scrubbers (using sodium hydroxide or calcium hydroxide) to precipitate the bromine as harmless bromide salts before the exhaust is safely released into the atmosphere.

References

  • Title: PBCDD and PBCDF from Incineration of Waste-Containing Brominated Flame Retardants Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Hazardous Waste Guide Source: University of Tennessee Institute of Agriculture (UTIA) Safety Office URL: [Link]

  • Title: Hazardous Waste Guide: Identification, Storage, Disposal & Compliance Source: USWOnline URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.